Itraconazole-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H38Cl2N8O4 |
|---|---|
Molecular Weight |
714.7 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,2D3,3D2,25D |
InChI Key |
VHVPQPYKVGDNFY-FALIESLJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Itraconazole-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Itraconazole-d9, a deuterated analog of the antifungal agent Itraconazole (B105839). It is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift, which allows for clear differentiation from the parent drug in mass spectrometry-based assays.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are largely comparable to the non-deuterated form, Itraconazole.
| Property | Value | References |
| Appearance | Off-White Solid | [1] |
| Molecular Formula | C₃₅H₂₉D₉Cl₂N₈O₄ | [1][2][3] |
| Molecular Weight | 714.70 g/mol | [1][3] |
| Melting Point | ~165-169 °C (for Itraconazole) | [4][5][6][7][8] |
| pKa | 3.7 (for Itraconazole) | [6][7] |
Chemical and Spectroscopic Properties
This compound shares its core chemical structure with Itraconazole, with the key difference being the substitution of nine hydrogen atoms with deuterium (B1214612) on the sec-butyl group. This isotopic labeling is crucial for its use as an internal standard.
| Property | Description | References |
| Chemical Name | 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(butan-2-yl-d9)-2,4-dihydro-3H-1,2,4-triazol-3-one | [1][3][9] |
| Synonyms | This compound is also known by various synonyms including R-51211-d9 and Sporanox-d9. | [3] |
| UV/Vis λmax | 263 nm (for Itraconazole) | [10] |
| NMR Spectroscopy | ¹H and ¹³C NMR have been utilized to study the protonation sites of the parent compound, Itraconazole, identifying the high proton affinity of the piperazine (B1678402) nitrogen. | [11][12][13][14] |
Solubility and Stability
The solubility and stability of this compound are critical for its application in experimental settings. The data is largely based on its parent compound.
| Property | Details | References |
| Solubility | Itraconazole is practically insoluble in water and dilute acidic solutions. It is soluble in organic solvents such as DMSO and dimethylformamide. | [5][6][7][10][15] |
| Stability | The parent compound, Itraconazole, is stable under heat, light, and in acidic or alkaline conditions, but it is sensitive to oxidation. Stock solutions of this compound are recommended to be stored at -80°C for up to 6 months or at -20°C for up to one month, protected from light and under nitrogen. | [16][17] |
Experimental Protocols and Methodologies
This compound is most commonly employed as an internal standard in quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Quantification of Itraconazole in Human Plasma
This method is widely used for pharmacokinetic studies.
1. Sample Preparation:
-
A simple protein precipitation method is typically employed.[18][19]
-
To a plasma sample, an internal standard working solution (containing this compound) is added.
-
A precipitating agent, such as acetonitrile (B52724) or methyl t-butyl ether, is then added to remove plasma proteins.[18][19][20]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for separation.[18][21][22]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typical.[20][22]
-
Flow Rate: A suitable flow rate is maintained, for example, 0.5 mL/min.[22]
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[18][19][22]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[18][19][22]
-
MRM Transition for Itraconazole: m/z 705.3 → 392.4[19]
-
MRM Transition for this compound (as Internal Standard): The specific transition would be determined based on the mass shift due to deuteration.
-
The workflow for using this compound as an internal standard in a pharmacokinetic study is visualized below.
Caption: Workflow for a pharmacokinetic study using this compound.
A more detailed experimental workflow for the LC-MS/MS analysis portion is depicted in the following diagram.
Caption: Detailed workflow for LC-MS/MS analysis of Itraconazole.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. anexib.com [anexib.com]
- 4. 452870050 [thermofisher.com]
- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Itraconazole | 84625-61-6 [chemicalbook.com]
- 7. Itraconazole [drugfuture.com]
- 8. Itraconazole - Wikipedia [en.wikipedia.org]
- 9. This compound | CAS No- 1309272-50-1 | Simson Pharma Limited [simsonpharma.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements | Semantic Scholar [semanticscholar.org]
- 14. Itraconazole(84625-61-6) 1H NMR [m.chemicalbook.com]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. ijrpb.com [ijrpb.com]
- 22. researchgate.net [researchgate.net]
The Role of Itraconazole-d9 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental mechanism and practical application of Itraconazole-d9 as an internal standard in quantitative analytical methods. The use of deuterated standards is a cornerstone of high-precision bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a comprehensive overview of the core principles, experimental protocols, and performance data associated with the use of this compound for the accurate quantification of itraconazole (B105839) in biological matrices.
The Core Principle: Mechanism of Action of a Deuterated Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability.[1] An ideal internal standard is a compound that behaves chemically and physically as similarly as possible to the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1]
This compound is the deuterium-labeled analogue of Itraconazole.[2][3] In this compound, nine hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution results in an increase in the molecular weight of the molecule (from approximately 705.6 g/mol for Itraconazole to 714.7 g/mol for this compound) but does not significantly alter its chemical properties.[4]
The core mechanism of action for this compound as an internal standard is based on its ability to mimic the behavior of the unlabeled itraconazole. Because of their near-identical chemical structures, both compounds exhibit:
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, any loss of the analyte (Itraconazole) will be mirrored by a proportional loss of the internal standard (this compound).
-
Co-elution in Liquid Chromatography: Both compounds have virtually identical retention times in reversed-phase liquid chromatography, meaning they elute from the analytical column at the same time.
-
Comparable Ionization Efficiency: In the mass spectrometer's ion source (e.g., electrospray ionization), both molecules will be ionized with similar efficiency. Any suppression or enhancement of the ion signal due to the sample matrix will affect both the analyte and the internal standard to the same degree.
The mass spectrometer can differentiate between Itraconazole and this compound based on their different mass-to-charge ratios (m/z). By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical workflow are normalized, leading to highly accurate and precise quantification.
Caption: Workflow of this compound as an internal standard.
Context: Pharmacological Mechanism of Itraconazole
While the focus of this guide is on its use as an internal standard, understanding the primary mechanism of action of itraconazole itself is crucial for researchers in drug development. Itraconazole is a broad-spectrum antifungal agent belonging to the triazole class.[5][6] Its antifungal activity stems from its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[6][7]
This enzyme is a key component in the biosynthesis of ergosterol (B1671047), an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[6][7] By inhibiting ergosterol synthesis, itraconazole disrupts the integrity and fluidity of the fungal cell membrane. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[7]
Caption: Itraconazole's inhibition of ergosterol synthesis.
Data Presentation: Performance of Methods Using Deuterated Itraconazole
The use of deuterated internal standards like this compound significantly enhances the performance of analytical methods. The following tables summarize quantitative data from various validated LC-MS/MS methods for the determination of itraconazole in human plasma.
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Itraconazole | This compound | 0.301 - 151.655 | >0.99 | 0.301 | [8] |
| Hydroxyitraconazole (B3325177) | Hydroxyitraconazole-d8 | 0.946 - 224.908 | >0.99 | 0.946 | [8] |
| Itraconazole | Itraconazole-d5 | 1 - 500 | >0.9952 | 1 | [9] |
| Itraconazole | Itraconazole-d5 | 1 - 250 | Not Specified | 1 | |
| Itraconazole | Itraconazole-d3 | 10 - 1000 µg/mL | >0.999 | 10 µg/mL | [1] |
*Note: The units in this study were reported as µg/mL, which is significantly higher than others and may represent a different application.
Table 2: Accuracy and Precision
| Analyte | Internal Standard | QC Levels (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery or % Bias) | Reference |
| Itraconazole | This compound | LQC, MQC, HQC | ≤15% | ≤15% | Not specified in detail | [8] |
| Itraconazole | Itraconazole-d5 | 1, 3, 100, 200 | Within ±15% | Within ±15% | Within ±15% | |
| Itraconazole | Itraconazole-d5 | Not Specified | < 13.7% | < 10.9% | 95.6-108.2% (intra-day), 86.6-117.5% (inter-day) | [9] |
| Itraconazole | Itraconazole-d3 | LQC, MQC, HQC | < 5% | Not Specified | 80-105% | [1] |
Table 3: Recovery
| Analyte | Internal Standard | Recovery (%) | Reference |
| Itraconazole | This compound | 52.07% | [8] |
| Hydroxyitraconazole | Hydroxyitraconazole-d8 | 53.73% | [8] |
| This compound | This compound | 49.68% | [8] |
| Hydroxyitraconazole-d8 | Hydroxyitraconazole-d8 | 50.16% | [8] |
The similar recovery percentages between the analytes and their deuterated internal standards in Table 3 demonstrate the principle of the internal standard effectively tracking the analyte during extraction.
Experimental Protocols
The following are detailed methodologies for LC-MS/MS analysis of itraconazole using a deuterated internal standard, compiled from published, validated methods.
Sample Preparation
Method 1: Protein Precipitation [9]
-
Pipette 100 µL of a human plasma sample into a clean microcentrifuge tube or a 96-well plate.
-
Add 50 µL of the internal standard working solution (e.g., 100 ng/mL of Itraconazole-d5 in methanol).
-
Add 400 µL of a precipitation solvent (e.g., acetonitrile (B52724) with 0.5% formic acid) to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or plate for injection into the LC-MS/MS system.
Method 2: Solid-Phase Extraction (SPE) [8]
-
Pre-condition SPE cartridges with 1 mL of methanol (B129727) followed by 1 mL of HPLC-grade water.
-
Load the plasma sample (to which the internal standard has been added) onto the SPE cartridge.
-
Wash the cartridge with 1 mL of HPLC-grade water to remove interferences.
-
Elute the analytes (Itraconazole and this compound) from the cartridge with 1 mL of methanol, repeated twice.
-
Evaporate the eluent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 300 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following tables outline typical LC and MS parameters for the analysis of itraconazole and its deuterated internal standard.
Table 4: Liquid Chromatography Parameters
| Parameter | Example 1 | Example 2[8] |
| LC System | Waters-I Class UPLC | Shimadzu HPLC system |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm | Chromolith Speed Rod RP-18e, 50mm x 4.6mm |
| Mobile Phase A | 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid | 10 mM ammonium formate buffer (pH 4.0) |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Methanol |
| Gradient | 40% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 40% B | Isocratic (20:80, A:B) |
| Flow Rate | 0.500 mL/min | 0.6 mL/min |
| Column Temperature | 40°C | 35°C |
| Injection Volume | Not specified, typically 5-25 µL | 25 µL |
| Total Run Time | 4 minutes | Not specified in detail |
Table 5: Mass Spectrometry Parameters
| Parameter | Example 1 (this compound) | Example 2 (Itraconazole-d5) |
| MS System | Not specified in detail | Waters Xevo TQ-XS |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Itraconazole) | 706.05 → 393.05 | Not specified, but monitored [M+2]+ precursor to reduce interference |
| MRM Transition (this compound) | 714.25 → 401.15 | Not Applicable |
| MRM Transition (Itraconazole-d5) | Not Applicable | Not specified |
| Ion Source Temperature | 350°C | Not specified |
| Collision Energy (V) | -38 (Itraconazole), -36 (this compound) | Not specified |
Conclusion
This compound serves as the gold standard internal standard for the quantitative analysis of itraconazole in complex biological matrices. Its mechanism of action relies on its near-identical chemical and physical properties to the unlabeled analyte, allowing it to effectively compensate for variations in sample preparation and instrument response. The use of this compound in validated LC-MS/MS methods enables the high levels of accuracy, precision, and robustness required in clinical and pharmaceutical research. The detailed protocols and performance data presented in this guide underscore the critical role of deuterated internal standards in modern bioanalysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Itraconazole-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole, a triazole antifungal agent, has garnered significant attention beyond its primary indication for the treatment of fungal infections. Preclinical and clinical studies have revealed its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog (Hh) signaling pathway and angiogenesis. Itraconazole-d9, a deuterated form of Itraconazole, serves as a crucial tool for researchers in pharmacokinetic and metabolic studies, offering a stable isotope-labeled internal standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the molecular characteristics of this compound, its mechanistic actions, and relevant experimental protocols.
Core Data Presentation
Molecular Profile of this compound
| Property | Value | References |
| Chemical Formula | C₃₅H₂₉D₉Cl₂N₈O₄ | [1][2] |
| Molecular Weight | 714.69 g/mol | [1][2] |
| CAS Number | 1309272-50-1 | [3] |
| Appearance | Off-White Solid | [4] |
| Parent Compound | Itraconazole (CAS: 84625-61-6) | [1] |
Key Mechanistic Inhibitory Concentrations (IC₅₀) of Itraconazole
| Target/Process | IC₅₀ | Cell Line/System | References |
| Hedgehog Signaling Pathway | ~800 nM | Shh-Light2 reporter cells | [5] |
| VEGFR2 Phosphorylation | Inhibition observed at 400 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [6] |
| Endothelial Cell Proliferation | Potent inhibition observed | Human Umbilical Vein Endothelial Cells (HUVEC) | [7] |
Mechanism of Action
Itraconazole exhibits a multifaceted mechanism of action, targeting distinct pathways in fungal and mammalian cells.
Antifungal Activity
The primary antifungal mechanism of Itraconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[8][9]
Anticancer Activity
Itraconazole's anticancer effects are attributed to two primary mechanisms: inhibition of the Hedgehog signaling pathway and anti-angiogenic activity.[10]
-
Hedgehog Pathway Inhibition: Itraconazole acts as a potent antagonist of the Hedgehog signaling pathway by acting on the Smoothened (SMO) protein, a key component of the pathway.[5] This inhibition is distinct from its antifungal action and occurs at concentrations achievable in patients undergoing antifungal therapy.[5] The Hedgehog pathway is aberrantly activated in several cancers, and its inhibition can suppress tumor growth.[5]
-
Anti-Angiogenesis: Itraconazole inhibits angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] This effect is mediated, at least in part, through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) glycosylation and trafficking.[6] This leads to a reduction in VEGFR2 signaling and subsequent downstream effects on endothelial cell proliferation, migration, and tube formation.[6][7]
Signaling Pathways
Hedgehog Signaling Pathway Inhibition by Itraconazole
Caption: Itraconazole inhibits the Hedgehog pathway by targeting Smoothened (SMO).
Anti-Angiogenic Mechanism of Itraconazole via VEGFR2 Inhibition
Caption: Itraconazole inhibits angiogenesis by disrupting VEGFR2 function.
Experimental Protocols & Workflows
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic strategy involves the introduction of deuterium (B1214612) atoms into the sec-butyl side chain of an Itraconazole precursor. This is typically achieved by using deuterated reagents during the synthesis of this side chain, which is then coupled to the triazolone core of the molecule. The final steps involve the condensation of the modified side-chain intermediate with the dioxolane-containing fragment of Itraconazole.
Experimental Workflow: Investigating the Anti-Angiogenic Effects of Itraconazole
Caption: A typical workflow for evaluating the anti-angiogenic properties of Itraconazole.
Detailed Methodologies
1. Endothelial Cell Tube Formation Assay [7][11]
-
Objective: To assess the ability of Itraconazole to inhibit the formation of capillary-like structures by endothelial cells in vitro.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well plates
-
Itraconazole stock solution (in DMSO)
-
Calcein AM (for visualization)
-
-
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVEC and resuspend them in EGM-2 at a density of 1.5 x 10⁵ cells/mL.
-
Add 100 µL of the HUVEC suspension to each well.
-
Add Itraconazole at desired concentrations (and a DMSO vehicle control).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
After incubation, carefully remove the medium and wash the cells with PBS.
-
Add Calcein AM solution (e.g., 2 µM in PBS) and incubate for 30 minutes at 37°C.
-
Visualize and capture images of the tube network using a fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and total network size using appropriate software.
-
2. VEGFR2 Phosphorylation Assay (Western Blot) [6]
-
Objective: To determine the effect of Itraconazole on VEGF-induced phosphorylation of VEGFR2.
-
Materials:
-
HUVEC
-
Serum-free medium
-
Recombinant human VEGF
-
Itraconazole stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed HUVEC and grow to near confluence.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with Itraconazole or DMSO vehicle for a specified time (e.g., 24 hours).
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-VEGFR2 and total VEGFR2.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.
-
3. Use of this compound as an Internal Standard for LC-MS/MS Analysis [12]
-
Objective: To accurately quantify Itraconazole concentrations in biological samples (e.g., plasma).
-
Protocol Overview (Protein Precipitation Method):
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample, add a known amount of this compound internal standard solution (in a solvent like methanol (B129727) or acetonitrile).
-
Add a protein precipitation solvent (e.g., acetonitrile (B52724) containing an acid) to the plasma sample.
-
Vortex vigorously to mix and precipitate the proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Monitor the specific mass transitions for both Itraconazole and this compound.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Itraconazole with a fixed concentration of this compound.
-
Calculate the ratio of the peak area of Itraconazole to the peak area of this compound for both the standards and the unknown samples.
-
Determine the concentration of Itraconazole in the unknown samples by interpolating from the calibration curve.
-
-
Conclusion
This compound is an indispensable tool for the precise and accurate quantification of Itraconazole in preclinical and clinical research. The growing body of evidence supporting the anticancer activities of Itraconazole, through its inhibition of the Hedgehog and angiogenesis pathways, highlights the importance of such tools in advancing our understanding of its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the multifaceted biological activities of this promising repurposed drug.
References
- 1. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reya-lab.org [reya-lab.org]
- 6. The Antifungal Drug Itraconazole Inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, Trafficking, and Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Frontiers | Hedgehog signaling is a promising target for the treatment of hepatic fibrogenesis: a new management strategy using itraconazole-loaded nanoparticles [frontiersin.org]
- 10. Targeting the Hedgehog Pathway Using Itraconazole to Prevent Progression of Barrett’s Esophagus to Invasive Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - NG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Deuterium-Labeled Itraconazole: A Technical Guide for Research Applications
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent widely used for the treatment of systemic and superficial fungal infections.[1] Its mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key cytochrome P450 enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[2][3] In the realm of pharmaceutical research and development, stable isotope labeling, particularly with deuterium (B1214612) (²H or D), has become an invaluable tool.[][5] Substituting hydrogen with deuterium, a non-radioactive isotope, can subtly alter a molecule's physicochemical properties, most notably by strengthening the carbon-hydrogen bond. This "kinetic isotope effect" can significantly impact a drug's metabolic profile, often slowing down metabolism at specific sites.[6][7]
Deuterium-labeled Itraconazole serves two primary purposes in research. Firstly, it is the gold standard for use as an internal standard (IS) in quantitative bioanalysis by mass spectrometry.[5][8] Its near-identical chemical behavior to the unlabeled analyte, combined with its distinct mass, allows for highly accurate and precise quantification in complex biological matrices.[9] Secondly, it is utilized in pharmacokinetic (PK) and metabolic studies to trace the drug's fate in vivo, identify metabolites, and investigate the potential for metabolic switching to improve drug properties such as half-life and safety.[][10]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of deuterium-labeled Itraconazole, covering its properties, applications, and detailed experimental protocols for its use in a research setting.
Physicochemical Properties
Deuterium labeling results in a predictable increase in the molecular weight of Itraconazole. Several deuterated versions are commercially available, with the position and number of deuterium atoms specified by their nomenclature (e.g., -d3, -d5, -d9). The choice of isotopologue often depends on the specific application and the desired mass shift for analytical detection.
| Property | Itraconazole | Itraconazole-d3 | Itraconazole-d5 | Itraconazole-d9 |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₅D₃Cl₂N₈O₄ | C₃₅H₃₃D₅Cl₂N₈O₄ | C₃₅H₂₉D₉Cl₂N₈O₄ |
| Molecular Weight | ~705.63 g/mol [11] | ~708.65 g/mol | ~710.66 g/mol [12] | ~714.70 g/mol [13] |
| CAS Number | 84625-61-6[11] | 1217512-35-0[2][14] | 1217510-38-7[12][15] | N/A |
| Typical Purity | >98% | >99% deuterated forms[15] | ≥99% deuterated forms[15] | N/A |
| Common Labeling Site | N/A | sec-butyl group[14] | Phenyl ring[12][16] | N-desalkyl metabolite studies[13][17] |
Synthesis of Deuterium-Labeled Itraconazole
The synthesis of Itraconazole is a multi-step process.[18][19] The introduction of deuterium is achieved by using a deuterated starting material or reagent at a specific step in the synthetic pathway. For example, to produce Itraconazole labeled on the sec-butyl group, a deuterated 2-bromobutane (B33332) could be used in the alkylation step.
A generalized final step in the synthesis involves the condensation of a key triazolone intermediate with the dichlorophenyl-dioxolane side chain.[18][20]
Core Research Applications
Internal Standard for Quantitative Bioanalysis
The most prevalent application of deuterium-labeled Itraconazole is as an internal standard (IS) for quantification of the parent drug and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][21]
Principle: An ideal internal standard should have physicochemical properties very similar to the analyte to account for variations during sample preparation and analysis, but be distinguishable by the detector.[9] Deuterated standards are ideal because they co-elute chromatographically with the non-labeled analyte but have a higher mass-to-charge ratio (m/z), allowing the mass spectrometer to detect them on separate channels.[8] This approach effectively corrects for analyte loss during extraction, ion suppression or enhancement in the MS source (matrix effects), and variations in injection volume, leading to high accuracy and precision.[5][9] Itraconazole-d3, -d5, and -d9 have all been successfully used for this purpose.[13][16][22]
Pharmacokinetic and Metabolism Studies
Deuterium labeling is a powerful tool for investigating the pharmacokinetics (PK) and metabolism of Itraconazole.[][6]
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting H with D can slow down the reaction.[6][7] Itraconazole is extensively metabolized by the cytochrome P450 enzyme CYP3A4 to several metabolites, including the active hydroxy-itraconazole (OH-ITZ).[23][24][25] By selectively deuterating metabolically "soft spots," researchers can investigate how this affects the drug's half-life, clearance, and the formation of specific metabolites.[7]
-
Metabolite Profiling: Administering a deuterated version of Itraconazole and analyzing samples with high-resolution mass spectrometry allows for the unambiguous identification of drug-related metabolites.[26][27] The characteristic mass difference and isotopic pattern between the deuterated parent drug and its metabolites make them easier to distinguish from endogenous molecules in the matrix.
Signaling Pathway Involvement
Itraconazole's primary antifungal action is the inhibition of ergosterol synthesis. However, it also has anticancer and antiangiogenic effects, notably through the inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular growth.[2] Itraconazole is also known to inhibit oxysterol-binding protein (OSBP).[2][15]
Experimental Protocols
Protocol 1: Quantification of Itraconazole in Human Plasma using LC-MS/MS
This protocol describes a typical method for the quantitative analysis of Itraconazole and its major metabolite, hydroxy-itraconazole, in human plasma using a deuterated internal standard.[16][22][28]
1. Materials and Reagents:
-
Itraconazole and Hydroxy-Itraconazole analytical standards.
-
Deuterium-labeled Itraconazole (e.g., Itraconazole-d5 or -d9) as internal standard (IS).[16][17]
-
Blank human plasma.
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water.[17]
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare individual stock solutions of Itraconazole, Hydroxy-Itraconazole, and the IS in methanol (e.g., at 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the analytes in methanol:water (50:50, v/v) to create calibration standards (CC) and quality control (QC) samples.[13] Prepare a separate working solution of the IS at a fixed concentration (e.g., 100 ng/mL).[22]
-
Sample Preparation (Protein Precipitation): [22][28]
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 50 µL of the IS working solution.
-
Add 300 µL of acetonitrile (protein precipitation agent) and vortex vigorously for 1 minute.[21][29]
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
3. LC-MS/MS Analysis:
-
The following table summarizes typical instrument conditions. Parameters should be optimized for the specific instrument used.
| Parameter | Typical Conditions |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, <5 µm)[16][29] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Isocratic or gradient elution, optimized for separation (e.g., 4.5 min run time)[16] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[22][28] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[16][21] |
| MRM Transitions | Analyte: Itraconazole, Precursor Ion (m/z): 705.2, Product Ion (m/z): 392.1[28]Analyte: Hydroxy-Itraconazole, Precursor Ion (m/z): 721.2, Product Ion (m/z): 408.1[28]Analyte: Itraconazole-d5 (IS), Precursor Ion (m/z): 710.2, Product Ion (m/z): 397.1[16] |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of Itraconazole in unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro Metabolic Profiling using Human Liver Microsomes
This protocol provides a general framework for identifying metabolites of Itraconazole using a deuterated analog.[23][26]
1. Materials and Reagents:
-
Deuterium-labeled Itraconazole.
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Ice-cold acetonitrile or methanol for quenching the reaction.
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and HLM separately at 37°C for 5 minutes.
-
Initiate the reaction by adding the deuterated Itraconazole (e.g., final concentration of 1 µM) to the HLM, followed by the master mix.[23]
-
Incubate at 37°C for a specified time (e.g., 60 minutes).[23] Include control incubations without the NADPH system to check for non-enzymatic degradation.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant for LC-MS analysis.
3. Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Perform data mining to search for potential metabolites. Look for masses corresponding to expected metabolic transformations (e.g., +16 Da for hydroxylation, -28 Da for N-dealkylation) applied to the deuterated parent drug. The presence of the deuterium label will create a unique isotopic pattern, aiding in confident identification.
Conclusion
Deuterium-labeled Itraconazole is an essential tool for modern pharmaceutical research. Its primary role as an internal standard enables robust and accurate quantification of Itraconazole and its metabolites, a critical requirement for therapeutic drug monitoring and clinical pharmacokinetic studies.[21][30] Furthermore, its application in metabolic and pharmacokinetic research, leveraging the kinetic isotope effect, provides deeper insights into the drug's disposition and potential for optimization.[7][10] The experimental protocols and data presented in this guide offer a foundational framework for researchers to effectively utilize deuterium-labeled Itraconazole in their drug development and discovery efforts.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Itraconazole - Wikipedia [en.wikipedia.org]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clpmag.com [clpmag.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Itraconazole synthesis - chemicalbook [chemicalbook.com]
- 12. Itraconazole -D5 | CAS No- 1217510-38-7 | Simson Pharma Limited [simsonpharma.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. chemwhat.com [chemwhat.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 19. researchgate.net [researchgate.net]
- 20. WO2011121594A1 - A process for the preparation of itraconazole - Google Patents [patents.google.com]
- 21. Multiplex ultra-performance liquid chromatography-tandem mass spectrometry method for simultaneous quantification in human plasma of fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Genetic variations of CYP3A4 on the metabolism of itraconazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Metabolomics-assisted metabolite profiling of itraconazole in human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Metabolomics-assisted metabolite profiling of itraconazole in human liver preparations-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 28. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Reliable and Easy-To-Use Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Analysis of Fluconazole, Isavuconazole, Itraconazole, Hydroxy-Itraconazole, Posaconazole, and Voriconazole in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Itraconazole-d9: A Technical Guide to a Deuterated Triazole Antifungal Agent Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Itraconazole-d9, a deuterated derivative of the broad-spectrum triazole antifungal agent, Itraconazole (B105839). While primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, the principles of deuteration suggest potential therapeutic advantages for this compound over its non-deuterated counterpart. This document explores the established pharmacology of Itraconazole, the theoretical benefits conferred by deuterium (B1214612) substitution, and detailed experimental protocols for the potential evaluation of this compound as a novel therapeutic agent. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Introduction to Itraconazole and the Rationale for Deuteration
Itraconazole is a potent, orally active triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis leads to increased cell membrane permeability, ultimately resulting in fungal cell death.[4] Itraconazole is effective against a broad spectrum of fungal pathogens, including Aspergillus spp., Blastomyces dermatitidis, Candida spp., Coccidioides immitis, Cryptococcus neoformans, and Histoplasma capsulatum.[3][4][5]
However, Itraconazole's clinical utility can be hampered by its variable oral bioavailability and extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][6][7][8] This extensive metabolism results in the formation of over 30 metabolites, with hydroxyitraconazole (B3325177) being the major active metabolite.[6]
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as a strategy to improve the pharmacokinetic and metabolic profiles of drugs.[9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration (the kinetic isotope effect).[9] Potential advantages of deuterated drugs include:
-
Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.[9]
-
Enhanced Bioavailability: Slower first-pass metabolism can increase the systemic exposure of the drug.
-
Reduced Toxic Metabolite Formation: Altering metabolic pathways may decrease the production of harmful metabolites.[9]
-
Potential for Lower Dosing: Improved pharmacokinetics may allow for lower or less frequent dosing, potentially improving patient compliance and reducing side effects.
This compound is a deuterated analog of Itraconazole. While its primary current application is as a stable isotope-labeled internal standard for the accurate quantification of Itraconazole in biological samples during mass spectrometry-based analyses, its potential as a therapeutic agent with an improved pharmacokinetic profile warrants investigation.[2][9]
Physicochemical and Pharmacokinetic Properties
Physicochemical Properties of Itraconazole and this compound
A summary of the key physicochemical properties of Itraconazole and this compound is presented in Table 1.
| Property | Itraconazole | This compound | Reference(s) |
| Chemical Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₂₉D₉Cl₂N₈O₄ | [3] |
| Molecular Weight | 705.64 g/mol | 714.69 g/mol | [9] |
| Appearance | White to slightly yellowish powder | Off-White Solid | |
| Solubility | Practically insoluble in water and in dilute acidic solutions | Not explicitly available, but expected to be similar to Itraconazole | [10] |
| Protein Binding | >99% (primarily to albumin) | Not experimentally determined, but expected to be similar to Itraconazole | [3][10] |
Pharmacokinetics of Itraconazole
The pharmacokinetic parameters of Itraconazole are summarized in Table 2. These parameters can be variable and are influenced by factors such as formulation and food intake.
| Parameter | Value | Reference(s) |
| Bioavailability | ~55% (capsules, with food) | [4] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [10] |
| Elimination Half-life (t½) | 17-21 hours (single dose), increases with multiple doses | [10][11] |
| Metabolism | Extensively hepatic via CYP3A4 | [1][6][7][8] |
| Excretion | Primarily as metabolites in feces (54%) and urine (35%) | [4] |
Mechanism of Action and Metabolism
Antifungal Mechanism of Action
The proposed mechanism of action for this compound is identical to that of Itraconazole. The core pharmacological activity is not expected to be altered by deuteration.
Figure 1. Mechanism of action of this compound.
Metabolism of Itraconazole and the Potential Impact of Deuteration
Itraconazole is extensively metabolized by CYP3A4. The major metabolic pathways include hydroxylation, N-dealkylation, and dioxolane ring scission.[7][8] The primary active metabolite is hydroxyitraconazole.
The deuteration in this compound is on the sec-butyl group. This position is a known site of metabolism. Therefore, deuteration at this site could potentially slow down the metabolism of this compound compared to Itraconazole, leading to a longer half-life and increased plasma concentrations of the parent drug. This could potentially enhance its antifungal efficacy or allow for a modified dosing regimen.
Figure 2. Comparative metabolism of Itraconazole and potential metabolism of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments that would be necessary to evaluate the antifungal activity and pharmacokinetic profile of this compound as a potential therapeutic agent. These protocols are based on established methods for Itraconazole.
In Vitro Antifungal Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or other cell counting device
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1600 µg/mL.
-
Prepare serial twofold dilutions of the stock solution in RPMI 1640 medium to obtain concentrations ranging from 0.03 to 16 µg/mL.
-
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the inoculum suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (for yeasts) or by spore counting (for molds).
-
Dilute the adjusted inoculum suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Microdilution Plate Setup:
-
Add 100 µL of the standardized inoculum to each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted this compound solutions to the corresponding wells.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Figure 3. Workflow for in vitro antifungal susceptibility testing.
Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the quantification of this compound and its potential metabolite, hydroxythis compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Itraconazole would be used as the internal standard.
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma for pharmacokinetic studies.
Materials:
-
This compound and hydroxythis compound (analytical standards)
-
Itraconazole (internal standard)
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Prepare stock solutions of this compound, hydroxythis compound, and Itraconazole (internal standard) in methanol.
-
Prepare calibration standards by spiking drug-free human plasma with known concentrations of this compound and hydroxythis compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution program optimized for separation.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) transitions for this compound, hydroxythis compound, and Itraconazole (internal standard) should be optimized.
-
-
-
Data Analysis:
-
Quantify this compound and hydroxythis compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentrations of the QC and unknown samples from the calibration curve.
-
Figure 4. Workflow for LC-MS/MS quantification of this compound in plasma.
Conclusion
This compound is a valuable tool in the bioanalysis of Itraconazole, serving as a reliable internal standard. The principles of drug deuteration suggest that this compound may also possess therapeutic potential as an antifungal agent with an improved pharmacokinetic profile compared to its non-deuterated parent compound. The slower metabolism of this compound could lead to a longer half-life, increased bioavailability, and potentially a more favorable side effect profile. However, it is crucial to emphasize that the therapeutic efficacy and safety of this compound have not been experimentally demonstrated. The experimental protocols provided in this guide offer a framework for the necessary in vitro and in vivo studies to explore the potential of this compound as a novel triazole antifungal agent. Further research is warranted to elucidate the antifungal activity, pharmacokinetics, and clinical relevance of this deuterated derivative.
References
- 1. Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Itraconazole - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. vumc.org [vumc.org]
- 6. Pharmacology of itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunomart.com [immunomart.com]
- 10. Itraconazole: pharmacokinetics and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Deuterated Itraconazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of deuterated itraconazole (B105839). While specific in-vivo comparative studies on the pharmacokinetics and pharmacodynamics of deuterated versus non-deuterated itraconazole are not extensively available in publicly accessible literature, this document synthesizes the known pharmacology of itraconazole, the principles of deuterium (B1214612) substitution in drug development, and available analytical methodologies. The guide covers the potential impact of deuteration on the metabolic fate of itraconazole, its established mechanisms of action as an antifungal agent and a Hedgehog signaling pathway inhibitor, and detailed experimental protocols for its quantification. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic advantages of deuterated itraconazole.
Introduction to Deuterated Itraconazole
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] It is also recognized for its potent inhibition of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a decreased rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[5] This can result in a longer half-life, increased exposure, and potentially a more favorable side-effect profile due to altered metabolite formation.[3][4]
Deuterated itraconazole has been synthesized and is commercially available, primarily for use as an internal standard in analytical assays for the quantification of itraconazole and its metabolites.[3][6] However, its potential as a therapeutic agent with an improved pharmacological profile remains an area of active investigation.
Pharmacodynamics
The fundamental pharmacodynamic properties of deuterated itraconazole are expected to be identical to those of its non-deuterated parent compound. The substitution of hydrogen with deuterium does not typically alter the three-dimensional structure of a molecule or its affinity for its biological targets.
Antifungal Mechanism of Action
Itraconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[7] This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, resulting in increased membrane permeability and disruption of fungal cell growth.[7]
References
- 1. Itraconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in superficial and systemic mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity Evaluation of Deuterated Diphenyl Azole Alcohol-Based CYP51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Europe) [shimadzu.eu]
- 7. patents.justia.com [patents.justia.com]
Understanding the stability of Itraconazole-d9 in different solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of Itraconazole (B105839) in various solvents and under different stress conditions. While this document focuses on Itraconazole, the data presented serves as a robust surrogate for its deuterated analogue, Itraconazole-d9, which is primarily used as a stable isotope-labeled internal standard in analytical studies. The fundamental chemical stability of the molecule is not significantly altered by isotopic labeling.
Introduction to Itraconazole Stability
Itraconazole is a broad-spectrum triazole antifungal agent. As a weakly basic and highly lipophilic compound, its solubility and stability are critical parameters in formulation development, analytical method validation, and preclinical studies.[1] Understanding how Itraconazole behaves in different chemical environments is essential for ensuring the accuracy of analytical measurements and the efficacy of its formulations.
Forced degradation studies are crucial for identifying potential degradation products and establishing the inherent stability of the molecule.[2][3] Itraconazole has been shown to be susceptible to degradation under oxidative and strong acidic conditions, while exhibiting greater stability under neutral, alkaline, thermal, and photolytic stress.[4][5]
Factors Influencing Itraconazole Stability in Solvents
The stability of Itraconazole in a solution is not solely dependent on the solvent but is also influenced by several external factors. A systematic approach to evaluating stability involves subjecting the drug to various stress conditions.
Caption: Key environmental factors influencing the chemical stability of Itraconazole.
Quantitative Stability Data
Forced degradation studies provide quantitative insights into Itraconazole's stability. The following tables summarize results from various studies, detailing the conditions and the extent of degradation observed.
Table 1: Stability of Itraconazole under Hydrolytic and Oxidative Stress
| Stress Condition | Reagent/Solvent | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5N HCl | 48 hours @ 70°C | No Degradation | [3] |
| Acid Hydrolysis | 1N HCl | 8 hours @ 80°C | 11.2% | [4] |
| Acid Hydrolysis | Not Specified | Not Specified | 44.88% | [6] |
| Alkaline Hydrolysis | 5N NaOH | 48 hours @ 70°C | No Degradation | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 8 hours @ 80°C | No Degradation | [4] |
| Alkaline Hydrolysis | Not Specified | Not Specified | 47.78% | [6] |
| Neutral Hydrolysis | Water | 48 hours @ 70°C | No Degradation | [3] |
| Oxidative Stress | 6% H₂O₂ | 48 hours @ 40°C | 38% | [3] |
| Oxidative Stress | 30% H₂O₂ | 8 hours @ 80°C | 15.3% | [4] |
| Oxidative Stress | Not Specified | Not Specified | 78.74% | [6] |
Note: Discrepancies in degradation percentages can be attributed to different experimental conditions (reagent concentration, temperature, and duration).
Table 2: Stability of Itraconazole under Physical Stress
| Stress Condition | Details | Duration | Degradation (%) | Reference |
| Thermal (Dry Heat) | Exposed to 80°C | 24 hours | No Degradation | [3] |
| Photolytic (UV) | Exposed to UV light | 8 hours | No Degradation | [4] |
| Photolytic (Overall) | 1.2 million lux hours | Not Specified | No Degradation | [3] |
Experimental Protocols
Detailed methodologies are critical for replicating stability studies. Below are representative protocols derived from published literature for conducting forced degradation and analysis of Itraconazole.
This workflow outlines the typical steps involved in assessing the stability of Itraconazole.
Caption: Standard experimental workflow for a forced degradation study.
-
Stock Solution: Prepare a stock solution of Itraconazole at a concentration of 0.1 to 1 mg/mL.[3][6] A common diluent is a mixture of methanol (B129727) and 0.1N HCl (70:30, v/v) or pure methanol.[2][3]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 5N HCl) and heat in a water bath (e.g., 70°C for 48 hours).[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 5N NaOH) and heat under similar conditions.[3]
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 6% H₂O₂) and maintain at a controlled temperature (e.g., 40°C for 48 hours).[3]
-
Sample Quenching: After the specified duration, samples are cooled, neutralized (e.g., acid samples with NaOH, base samples with HCl), and diluted with the mobile phase to a final target concentration (e.g., 10-100 µg/mL) for analysis.[2]
A stability-indicating analytical method must be able to resolve the parent drug peak from any degradation products.
Table 3: Example of a Stability-Indicating RP-HPLC Method
| Parameter | Condition |
| Instrumentation | Shimadzu LC-20A or Agilent 1100 HPLC System[2][6] |
| Column | Zodiac C18 (250mm x 4.6mm, 5µm) or equivalent[2] |
| Mobile Phase | Methanol:Water (95:5 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 257 nm or 262 nm[2][6] |
| Injection Volume | 10-20 µL |
| Run Time | 10 min[2] |
| Retention Time (Itraconazole) | ~4.29 min[2] |
Summary and Conclusion
The stability of Itraconazole is highly dependent on the chemical environment.
-
Stable: Itraconazole is generally stable in neutral and alkaline aqueous solutions, as well as in common organic solvents like methanol when protected from strong oxidizers and acids.[3][4] It also demonstrates high stability against thermal and photolytic degradation.[3][4]
-
Unstable: The molecule is most susceptible to degradation under strong oxidative conditions and, to a lesser extent, in highly acidic environments.[3][4][6] The primary degradation pathways involve oxidation and acid-catalyzed hydrolysis.
These findings are critical for the development of robust analytical methods and stable pharmaceutical formulations. When using this compound as an internal standard, it is imperative to prepare stock and working solutions in solvents and at pH levels that ensure its stability to prevent analytical variability. Methanol or a mixture of methanol and water is a suitable solvent for stock solutions, which should be stored protected from light at controlled temperatures.
References
- 1. scialert.net [scialert.net]
- 2. ijpbs.com [ijpbs.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jetir.org [jetir.org]
Methodological & Application
Application Note: Quantification of Itraconazole in Human Plasma using Itraconazole-d9 as an Internal Standard by LC-MS/MS
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of itraconazole and its active metabolite, hydroxyitraconazole (B3325177), is crucial to optimize efficacy and minimize toxicity.[1] This application note describes a robust and sensitive method for the quantification of itraconazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Itraconazole-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
The methodology presented herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence trials, and routine clinical TDM of itraconazole.
Logical Framework for TDM of Itraconazole
Caption: Logical workflow for Therapeutic Drug Monitoring (TDM) of Itraconazole.
Experimental Protocols
1. Materials and Reagents
-
Itraconazole and this compound (Internal Standard, IS) reference standards.
-
Hydroxyitraconazole and Hydroxyitraconazole-d8 (optional, for metabolite analysis).[2]
-
HPLC-grade methanol, acetonitrile (B52724), and water.
-
Formic acid and ammonium (B1175870) formate.
-
Human plasma (drug-free).
2. Standard and Internal Standard Stock Solution Preparation
-
Itraconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Itraconazole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[2]
-
Working Solutions: Prepare working solutions for calibration standards (CC) and quality control (QC) samples by serially diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[2]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 4.0 µg/mL) by diluting the stock solution in methanol:water (50:50, v/v).[2]
3. Sample Preparation (Protein Precipitation)
A simple protein precipitation method is commonly employed for sample preparation.[1][3][4]
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add the internal standard working solution to all tubes (except blanks).
-
Add a precipitation solvent (e.g., acetonitrile containing 0.5% formic acid) at a 4:1 ratio to the plasma volume (400 µL).[5]
-
Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for sample preparation and analysis of Itraconazole.
4. LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | Waters Acquity UPLC I-Class or equivalent[5] |
| Column | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm[5] |
| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.500 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5-10 µL |
| Total Run Time | Approximately 3-4 minutes[3][5][6] |
| MS System | Waters Xevo TQ-XS or SCIEX QTRAP 4000[5][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6][7] |
| Capillary Voltage | 3.5 kV[5] |
| Desolvation Temp. | 500°C[5] |
| Source Temperature | 150°C[5] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 40 |
| 4.0 | 40 |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Itraconazole | 707.6 | 392.1 (Quantifier) | 65 | 35 |
| 707.6 | 432.2 (Qualifier) | 65 | 35 | |
| This compound | 714.6 (approx.) | 397.1 (approx.) | 65 | 35 |
| Hydroxyitraconazole | 721.6 | 408.3 (Quantifier) | 80 | 35 |
| 721.6 | 430.1 (Qualifier) | 80 | 35 | |
| Hydroxyitraconazole-d8 | 729.6 (approx.) | 416.3 (approx.) | 80 | 35 |
Note: The exact m/z for this compound and its product ion may vary slightly. These should be confirmed by infusion of the standard.
Data and Performance Characteristics
The following tables summarize typical performance data for the quantification of Itraconazole using an LC-MS/MS method with a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Itraconazole | 1 - 500 | > 0.995[7] |
| Itraconazole | 20 - 20,000 (0.02 - 20 µg/mL) | > 0.99[6][8] |
| Itraconazole | 0.301 - 151.655 | Not Specified |
| Hydroxyitraconazole | 0.946 - 224.908 | Not Specified |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Itraconazole | Low | < 13.7[7] | < 10.9[7] | 95.6 - 108.2[7] |
| Medium | < 13.7[7] | < 10.9[7] | 95.6 - 108.2[7] | |
| High | < 13.7[7] | < 10.9[7] | 95.6 - 108.2[7] | |
| Itraconazole | Low, Medium, High | 1.9 - 3.8[6][8] | 2.7 - 5.4[6][8] | Not Specified |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Itraconazole | > 90[8] | 95 - 112[8] |
| Itraconazole | 52.07[2] | Not Specified |
| This compound | 49.68[2] | Not Specified |
| Hydroxyitraconazole | 53.73[2] | Not Specified |
| Hydroxyitraconazole-d8 | 50.16[2] | Not Specified |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Itraconazole in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The excellent performance characteristics, including linearity, precision, and accuracy, demonstrate the method's robustness for applications such as therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. 2800 - Itraconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Experience with therapeutic drug monitoring of three antifungal agents using an LC-MS/MS method in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Protocol for the Quantification of Itraconazole in Pharmacokinetic Studies Using Itraconazole-d9 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its high inter-individual variability in absorption and metabolism, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosage regimens and ensuring clinical efficacy. This document provides a detailed protocol for the quantitative analysis of itraconazole in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Itraconazole-d9 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
Pharmacokinetic Profile of Itraconazole
Itraconazole is a highly lipophilic compound with pharmacokinetic properties characterized by good oral absorption, extensive tissue distribution, and a long elimination half-life of approximately one day. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into a large number of metabolites. The major active metabolite is hydroxy-itraconazole, which also possesses antifungal activity. The plasma concentrations of hydroxy-itraconazole can be about twice as high as those of the parent drug.
Experimental Protocols
This section details the validated LC-MS/MS method for the simultaneous quantification of itraconazole and its active metabolite, hydroxy-itraconazole, in human plasma.
1. Materials and Reagents
-
Itraconazole and hydroxy-itraconazole reference standards
-
This compound and hydroxy-itraconazole-d8 internal standards
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ortho-phosphoric acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
2. Stock and Working Solutions Preparation
-
Stock Solutions: Prepare individual stock solutions of itraconazole, hydroxy-itraconazole, this compound, and hydroxy-itraconazole-d8 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the itraconazole and hydroxy-itraconazole stock solutions in a methanol:water (50:50, v/v) mixture to create calibration curve (CC) and quality control (QC) working solutions.
-
Internal Standard Working Solution: Prepare a combined working solution of this compound (4.0 µg/mL) and hydroxy-itraconazole-d8 (0.5 µg/mL) by diluting the respective stock solutions in methanol:water (50:50, v/v).
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
To a 300 µL aliquot of each plasma sample (calibration standards, QC samples, and unknown samples), add 50 µL of the internal standard working solution.
-
Add 50 µL of 50% ortho-phosphoric acid solution (v/v) in water and vortex for 30 seconds.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the pre-treated plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes and internal standards from the cartridges.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS method was successfully employed for the analysis of itraconazole and hydroxy-itraconazole. The precursor to product ion transitions were used to detect and quantify the analytes and their deuterated internal standards.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with a mixture of methanol and water |
| Flow Rate | Optimized for separation |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Itraconazole: m/z 705.4 → 392.5Hydroxy-itraconazole: m/z 721.3 → 408.4this compound: m/z 716.5 → 402.6Hydroxy-itraconazole-d8: m/z 729.4 → 416.5 |
| Dwell Time | Optimized for each transition |
| Collision Energy | Optimized for each transition |
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of itraconazole and hydroxy-itraconazole.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Itraconazole | 0.301 - 151.655 | > 0.99 |
| Hydroxy-itraconazole | 0.946 - 224.908 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Itraconazole | LLOQ | ≤ 15 | ≤ 15 | 85 - 115 |
| LQC | ≤ 15 | ≤ 15 | 85 - 115 | |
| MQC | ≤ 15 | ≤ 15 | 85 - 115 | |
| HQC | ≤ 15 | ≤ 15 | 85 - 115 | |
| Hydroxy-itraconazole | LLOQ | ≤ 15 | ≤ 15 | 85 - 115 |
| LQC | ≤ 15 | ≤ 15 | 85 - 115 | |
| MQC | ≤ 15 | ≤ 15 | 85 - 115 | |
| HQC | ≤ 15 | ≤ 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Itraconazole | 52.07 |
| Hydroxy-itraconazole | 53.73 |
| This compound | 49.68 |
| Hydroxy-itraconazole-d8 | 50.16 |
Visualizations
Caption: Experimental workflow for itraconazole quantification.
Caption: Itraconazole metabolic pathway.
Application of Itraconazole-d9 in Therapeutic Drug Monitoring
Application Note
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used to treat a variety of systemic and superficial fungal infections.[1][2] Therapeutic drug monitoring (TDM) of itraconazole is crucial to optimize treatment efficacy and minimize toxicity, due to its variable absorption and potential for drug-drug interactions.[3][4] Itraconazole is extensively metabolized by the cytochrome P450 system, specifically CYP3A4, to its active metabolite, hydroxyitraconazole (B3325177).[5][6] Both parent drug and metabolite contribute to the antifungal effect.[6]
The recommended therapeutic range for itraconazole trough concentrations is generally between 0.5 to 1.0 mg/L for the treatment and prevention of fungal infections, although this can vary depending on the specific pathogen and site of infection.[5][7][8] To ensure accurate quantification of itraconazole and hydroxyitraconazole in patient samples, a robust and reliable analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and specificity.[9][10]
The use of a stable isotope-labeled internal standard is essential for accurate quantification in LC-MS/MS assays to compensate for matrix effects and variations in sample processing and instrument response. Itraconazole-d9, a deuterated analog of itraconazole, serves as an ideal internal standard for the therapeutic drug monitoring of itraconazole. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.
This document provides detailed protocols for the quantification of itraconazole and hydroxyitraconazole in human plasma or serum using LC-MS/MS with this compound as an internal standard.
Experimental Protocols
A validated LC-MS/MS method for the simultaneous determination of itraconazole and its active metabolite, hydroxyitraconazole, in human plasma is outlined below. This protocol utilizes this compound as an internal standard.
1. Sample Preparation (Protein Precipitation Method)
This method is rapid and suitable for routine clinical analysis.[3][11]
-
Materials:
-
Human plasma or serum samples
-
This compound internal standard working solution (concentration to be optimized, e.g., 4.0 µg/mL in methanol (B129727):water 50:50, v/v)[12]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.[13]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 17,000 x g for 10 minutes to pellet the precipitated proteins.[13]
-
Transfer 50 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with 100 µL of a dilution solution (e.g., methanol and mobile phase A 50:50, v/v).[13]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source[9]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm) is commonly used.[9]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Flow Rate: 0.500 mL/min.[9]
-
Gradient:
-
Start at 40% B, hold for 0.5 minutes.
-
Ramp to 95% B over 2.5 minutes.
-
Hold at 95% B for 0.5 minutes.
-
Return to 40% B for re-equilibration.[9]
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Total Run Time: Approximately 4 minutes.[9]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Energy: To be optimized for each transition.
-
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Itraconazole | Hydroxyitraconazole | Reference |
| Linearity Range | 1–250 ng/mL | 1–250 ng/mL | [9] |
| 1–500 ng/mL | 1–500 ng/mL | [15] | |
| 0.301–151.655 ng/mL | 0.946–224.908 ng/mL | [12] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | [9][15] |
| 0.301 ng/mL | 0.946 ng/mL | [12] | |
| Intra-day Precision (%CV) | < 15% | < 15% | [12] |
| < 13.7% | Not Specified | [14] | |
| Inter-day Precision (%CV) | < 15% | < 15% | [12] |
| < 10.9% | Not Specified | [14] | |
| Accuracy | 95.6-108.2% | Not Specified | [14] |
| Recovery | 52.07% | 53.73% | [12] |
| 69.47–71.98% | 75.68–82.52% | [15] |
Table 2: Example MRM Transitions for Itraconazole, Hydroxyitraconazole, and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Itraconazole | 705.3 | 392.4 | [14] |
| Hydroxyitraconazole | 721.3 | 408.4 | [12] |
| This compound | 716.5 | 402.6 | [12] |
| Itraconazole-d5 | 710.3 | 397.2 | Not explicitly found, derived |
| Hydroxyitraconazole-d5 | 726.3 | 413.2 | Not explicitly found, derived |
| Itraconazole-d3 | 708.3 | 392.4 | Not explicitly found, derived |
Visualizations
Caption: Experimental workflow for the quantification of itraconazole.
References
- 1. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Experience with therapeutic drug monitoring of three antifungal agents using an LC-MS/MS method in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Level of evidence for therapeutic drug monitoring of itraconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itraconazole and Metabolite (Sendout) [testguide.labmed.uw.edu]
- 9. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. scispace.com [scispace.com]
- 14. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Liquid-Liquid Extraction of Itraconazole-d9 from Human Plasma for LC-MS/MS Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the quantitative analysis of Itraconazole-d9 from human plasma. This compound, a deuterated stable isotope of Itraconazole (B105839), is commonly used as an internal standard in pharmacokinetic and bioequivalence studies of the parent drug, a broad-spectrum triazole antifungal agent. The described method is simple, cost-effective, and suitable for high-throughput sample processing, consistently yielding high extraction recovery and clean extracts for sensitive LC-MS/MS analysis.
Introduction
Itraconazole is an antifungal medication used to treat a variety of fungal infections.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of Itraconazole often employ a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision in bioanalytical methods.[3] Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by separating the analyte of interest from endogenous plasma components based on its differential solubility in two immiscible liquid phases. This method minimizes matrix effects and ion suppression in subsequent LC-MS/MS analysis. The protocol outlined below is a semi-automated method adapted for this compound and is based on established procedures for Itraconazole and its metabolites.[4][5]
Experimental Protocol
This protocol is intended for the extraction of this compound from human plasma samples.
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) working solution (e.g., another deuterated analog or a structurally similar compound)
-
Reagent grade organic solvents:
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (B52724) (ACN)
-
-
Reconstitution solution (e.g., Methanol:Water 50:50, v/v)
-
96-well deep-well plates (2.2 mL)
-
Plate shaker/vortexer
-
Centrifuge capable of handling 96-well plates
-
Automated liquid handling system (optional, for high-throughput)
-
Sample concentrator/evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples and this compound standards at room temperature.
-
Vortex all solutions to ensure homogeneity.
-
Pipette 200 µL of human plasma, calibration standards, or quality control samples into a 96-well deep-well plate.
-
-
Addition of Internal Standard:
-
Add 50 µL of the internal standard working solution to each well.
-
-
Liquid-Liquid Extraction:
-
Phase Separation:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to ensure complete separation of the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (supernatant) to a new 96-well plate. For enhanced recovery, a second extraction of the aqueous layer can be performed.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Seal the plate and vortex for 2 minutes to ensure the analyte is fully dissolved.
-
-
Analysis:
-
The plate is now ready for injection into the LC-MS/MS system.
-
Experimental Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound.
Quantitative Data
The following tables summarize the performance characteristics of a typical bioanalytical method for Itraconazole using a deuterated internal standard and liquid-liquid extraction. The data presented is representative of the expected performance for this compound.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |
| Intra-day Precision (%CV) | < 13.7%[6] |
| Inter-day Precision (%CV) | < 10.9%[6] |
| Intra-day Accuracy | 95.6 - 108.2%[6] |
| Inter-day Accuracy | 86.6 - 117.5%[6] |
Table 2: Extraction Recovery
| Analyte | Concentration Level | Mean Recovery (%) |
| Itraconazole | Low QC | 52.8 |
| Medium QC | 52.5 | |
| High QC | 50.9 | |
| This compound | (Internal Standard) | 49.68 [3] |
Note: The recovery data for Itraconazole is provided for context. The recovery of the deuterated internal standard, this compound, was found to be 49.68%.[3]
Discussion
The described liquid-liquid extraction protocol provides a simple and effective method for the isolation of this compound from human plasma. The use of a mixture of methyl tert-butyl ether and acetonitrile as the extraction solvent ensures efficient partitioning of the analyte from the aqueous plasma matrix.[4][5] This method is amenable to high-throughput automation using robotic liquid handling workstations for parallel sample processing, which can significantly reduce sample preparation time.[5] The presented validation parameters demonstrate that the method is sensitive, specific, accurate, and precise for the quantification of Itraconazole and its deuterated analogs.[6] The clean extracts obtained with this LLE protocol are crucial for minimizing matrix effects and ensuring reliable performance of the subsequent LC-MS/MS analysis.
Conclusion
This application note provides a detailed protocol for the liquid-liquid extraction of this compound from human plasma. The method is robust, reproducible, and suitable for high-throughput bioanalytical applications, making it an ideal choice for pharmacokinetic and bioequivalence studies requiring the quantification of Itraconazole using a deuterated internal standard.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation and Quantification of Itraconazole and Itraconazole-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chromatographic separation and quantification of the antifungal drug Itraconazole and its deuterated internal standard, Itraconazole-d9. The primary method detailed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for bioanalytical assays requiring high sensitivity and specificity. The use of a deuterated internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate quantification.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Therapeutic drug monitoring and pharmacokinetic studies of Itraconazole often require a robust and reliable analytical method to quantify its concentration in biological matrices. The stable isotope-labeled internal standard, this compound, is the ideal choice for such assays as it co-elutes with the analyte and behaves similarly during sample preparation and ionization, thus providing the most accurate quantification. This application note outlines a validated LC-MS/MS (B15284909) method for the simultaneous determination of Itraconazole and this compound.
Chromatographic Conditions
The separation of Itraconazole and this compound is typically achieved using reversed-phase chromatography. Given their structural similarity, the primary goal is not baseline chromatographic separation from each other, but rather separation from other endogenous plasma components and potential metabolites to minimize ion suppression.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition 1 | Condition 2 |
| Instrument | UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer | UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1] | Chromolith Speed Rod RP-18e (50 x 4.6 mm)[2] |
| Mobile Phase A | 0.1% (v/v) formic acid in water[1] | 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0)[2] |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile[1] | Methanol[2] |
| Elution Mode | Gradient[1] | Isocratic[2] |
| Gradient Program | Not specified in detail in the provided abstract | 20:80 (A:B)[2] |
| Flow Rate | 0.3 mL/min[1] | 0.6 mL/min[2] |
| Column Temperature | 40 °C[1] | 35 °C[2] |
| Injection Volume | Not specified | 25 µL[2] |
| Autosampler Temp. | Not specified | 5 °C[2] |
Mass Spectrometry Conditions
The key to differentiating and quantifying Itraconazole and this compound is the use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| MRM Transitions | See Table 3 |
| Collision Energy | Analyte-specific, requires optimization |
| Dwell Time | ~100-200 ms per transition |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Itraconazole | 705.4 | 392.5 | [3] |
| This compound | 716.5 | 402.6 | [3] |
Experimental Protocols
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Itraconazole and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Itraconazole stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 methanol:water at a fixed concentration.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) (or other suitable protein precipitation solvent) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared samples.
-
Acquire data using the MRM transitions specified in Table 3.
-
Process the data using appropriate software to determine the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Itraconazole in the unknown samples from the calibration curve.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship for accurate quantification using an internal standard.
References
Application Note: High-Throughput Analysis of Itraconazole in Human Plasma Using Itraconazole-d9 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of itraconazole (B105839) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Itraconazole-d9 is employed as the internal standard (IS) to ensure accuracy and precision. The described protocol involves a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and other applications in drug development.
Introduction
Itraconazole is a triazole antifungal agent widely used for the treatment of various fungal infections.[1] Due to its variable interpatient bioavailability, monitoring its concentration in plasma is crucial for ensuring therapeutic efficacy and avoiding potential toxicity.[2] Stable isotope-labeled internal standards, such as this compound, are essential for compensating for matrix effects and variations in sample processing, thereby enabling accurate and precise quantification by mass spectrometry.[3] This document provides a detailed protocol for the analysis of itraconazole in human plasma using this compound as the internal standard.
Experimental Protocols
Sample Preparation
Two primary methods for plasma sample preparation are presented: Solid Phase Extraction (SPE) and Protein Precipitation.
Protocol 1: Solid Phase Extraction (SPE) [4]
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
In a polypropylene (B1209903) tube, aliquot 300 µL of the plasma sample.
-
Add 50 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 50 µL of 50% orthophosphoric acid solution (v/v) in water and vortex for 30 seconds.
-
Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation [5][6]
-
Pipette 100 µL of the plasma sample into a 96-well plate.[5]
-
Add 50 µL of the this compound internal standard solution in methanol.[5]
-
Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate plasma proteins.[5]
-
Vortex the plate for 1 minute.[5]
-
Centrifuge the plate at 3500 rpm for 5 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography
The following table summarizes the typical liquid chromatography conditions for the analysis of itraconazole.
| Parameter | Condition |
| HPLC System | Waters-I Class UPLC system or equivalent[5] |
| Column | Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[5] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 1% formic acid[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Flow Rate | 0.500 mL/min[5] |
| Gradient | Optimized to achieve baseline separation of itraconazole and its metabolites. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 4 minutes[5] |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode.
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-XS or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | Optimized, typically around 4.2 kV[7] |
| Source Temperature | Optimized for the specific instrument |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions are monitored for the quantification of itraconazole and the internal standard this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole | 705.4[8] | 392.5[8] |
| This compound | 721.3[8] | 408.4[8] |
Data Presentation
The quantitative data for the calibration standards and quality control samples should be summarized in tables. The calibration curve is constructed by plotting the peak area ratio of itraconazole to this compound against the concentration of itraconazole. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 250 | Value |
| 500 | Value |
Table 2: Example Quality Control (QC) Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | Value | Value | Value |
| Medium | 75 | Value | Value | Value |
| High | 400 | Value | Value | Value |
Workflow Diagram
Caption: Workflow for Itraconazole analysis in human plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of itraconazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research applications in the field of drug development and clinical research.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Itraconazole-d9 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Itraconazole-d9 in biological matrices, primarily focusing on plasma and serum. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of the antifungal drug itraconazole (B105839) in bioanalytical studies. The following methods are based on established techniques such as protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), ensuring reliable and reproducible results for pharmacokinetic and toxicokinetic studies.
Overview of Sample Preparation Techniques
The choice of sample preparation technique for itraconazole and its deuterated internal standard, this compound, is critical for removing interferences from the biological matrix and ensuring the accuracy and sensitivity of subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high protein binding of itraconazole (approximately 99%) necessitates efficient methods to release the analyte from plasma proteins.
The three primary methods employed are:
-
Protein Precipitation (PPT): A rapid and straightforward method involving the addition of an organic solvent or acid to denature and precipitate proteins. It is a cost-effective technique suitable for high-throughput analysis.
-
Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix. SPE can provide cleaner extracts compared to PPT, leading to reduced matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): A classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases. LLE can offer high recovery and clean extracts but can be more time-consuming and less amenable to automation than PPT or SPE.
Experimental Protocols
The following protocols are compilations of methodologies described in various validated bioanalytical methods. It is recommended to optimize these protocols for your specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT)
This protocol is a common and efficient method for the extraction of itraconazole and this compound from plasma or serum.
Materials:
-
Biological matrix (plasma or serum)
-
This compound working solution (as internal standard)
-
Precipitating solvent: Acetonitrile (B52724), Methanol (B129727), or Acetonitrile with 0.1% formic acid
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add 300 µL of the cold precipitating solvent (e.g., acetonitrile) to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. Some methods may include a dilution step of the supernatant before injection.[1][2]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a cleaner sample extract, which can be beneficial for reducing matrix effects and improving assay sensitivity.
Materials:
-
Biological matrix (plasma)
-
This compound working solution (as internal standard)
-
50% orthophosphoric acid solution (v/v) in water[3]
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 300 µL of plasma sample in a polypropylene (B1209903) tube, add 50 µL of the this compound internal standard working solution and vortex.[3]
-
Add 50 µL of 50% orthophosphoric acid solution and vortex for 30 seconds.[3]
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of wash solvent to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analytes with 1 mL of elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of the reconstitution solvent.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting itraconazole and its internal standard with high recovery.
Materials:
-
Biological matrix (plasma)
-
This compound working solution (as internal standard)
-
Extraction solvent (e.g., mixture of methanol and methyl tert-butyl ether (1:5, v/v) or acetonitrile and methyl t-butyl ether)[6][7][8]
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of the plasma sample into a glass tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100-200 µL of the reconstitution solvent.
-
Vortex and transfer the solution to an autosampler vial for analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the analysis of itraconazole, which are directly applicable to the use of this compound as an internal standard.
Table 1: Recovery Data for Different Extraction Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| Itraconazole | Solid-Phase Extraction | Plasma | 87-92 | [4] |
| Itraconazole | Solid-Phase Extraction | Plasma | >89.1 | [5] |
| Itraconazole | Liquid-Liquid Extraction | Plasma | >85.0 | [6] |
| This compound | Solid-Phase Extraction | Plasma | 49.68 | [3] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Method | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Itraconazole | LC-MS/MS | Plasma | 1 - 500 | 1 | [9] |
| Itraconazole | LC-MS/MS | Plasma | 1 - 600 | 1 | [6] |
| Itraconazole | LC-MS/MS | Plasma | 10 - 1000 (µg/mL) | 10 (µg/mL) | [1] |
| Itraconazole | HPLC | Plasma | 10 - 500 (µg/L) | 5 (µg/L) | [5] |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the sample preparation and analysis of this compound in a biological matrix using LC-MS/MS.
Caption: General workflow for this compound sample preparation and analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. 2800 - Itraconazole LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Itraconazole and its Metabolites Using Itraconazole-d9 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole (B105839) is a broad-spectrum triazole antifungal agent used for the treatment of various fungal infections.[1][2] The therapeutic efficacy and potential for adverse effects of itraconazole are related to its plasma concentrations, which can vary significantly among individuals.[3] Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites.[4][5] The major active metabolite, hydroxyitraconazole (B3325177), exhibits antifungal activity comparable to the parent drug and often circulates at higher concentrations.[3][4] Other significant metabolites include keto-itraconazole and N-desalkyl-itraconazole.[4][6]
Given the variability in its pharmacokinetics and the contribution of its active metabolite, Therapeutic Drug Monitoring (TDM) is crucial for optimizing itraconazole therapy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as Itraconazole-d9, is essential for accurate and precise quantification. The SIL-IS co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the results.
This application note provides a detailed protocol for the simultaneous quantification of itraconazole and its key metabolites in human plasma using this compound as an internal standard with an LC-MS/MS system.
Metabolic Pathway of Itraconazole
Itraconazole is metabolized predominantly by the CYP3A4 isoenzyme.[4][5] The primary metabolic pathways include hydroxylation, oxidative scission of the dioxolane ring, and N-dealkylation.[4][6] The main metabolite, hydroxyitraconazole, is formed through hydroxylation and contributes significantly to the overall antifungal effect.[5]
Caption: Metabolic pathway of Itraconazole via the CYP3A4 enzyme.
Experimental Protocols
This section details the materials and methods for the quantitative analysis of itraconazole and its metabolites from human plasma.
Materials and Reagents
-
Analytes: Itraconazole, Hydroxyitraconazole
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (ACN) and Methanol (MeOH) of HPLC grade, Formic Acid, Ammonium Formate
-
Water: HPLC-grade water
-
Biological Matrix: Blank human plasma
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of itraconazole, hydroxyitraconazole, and this compound by dissolving the accurately weighed standards in methanol.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.[7]
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to achieve a final concentration appropriate for spiking into plasma samples (e.g., 4.0 µg/mL).[7]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting itraconazole and its metabolites from plasma.[8][9][10]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each tube (except for blank matrix samples).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 30 seconds to ensure complete mixing.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer 100 µL of the supernatant to a clean vial.
-
Dilute the supernatant with 100 µL of water.[9]
-
Inject an appropriate volume (e.g., 5-25 µL) of the final solution into the LC-MS/MS system for analysis.[7]
Caption: General workflow for sample preparation and analysis.
Liquid Chromatography (LC) Conditions
-
System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[11]
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 35-40°C
-
Injection Volume: 5-25 µL
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
Mass Spectrometry (MS/MS) Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The use of this compound allows for robust and reliable quantification. The following tables summarize typical parameters for an LC-MS/MS method.
Table 1: Optimized MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Itraconazole | 705.3 | 392.4 / 392.5 | This compound |
| Hydroxyitraconazole | 721.3 | 408.4 / 408.0 | This compound |
| This compound (IS) | 714.3 / 721.3 | 401.4 / 408.4 | N/A |
| (Data synthesized from multiple sources including[7][12][13]) |
Table 2: Typical Method Validation Performance Summary
| Parameter | Itraconazole | Hydroxyitraconazole |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.3 - 1.0 | 0.9 - 1.0 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy / Bias (%) | 85 - 115% | 85 - 115% |
| Mean Extraction Recovery (%) | 50 - 97% | 53 - 113% |
| (Performance characteristics are representative values compiled from published methods[7][12][14][15]) |
Principle of Quantification with a Stable Isotope-Labeled Internal Standard
The fundamental principle of using this compound is that its chemical and physical properties are nearly identical to the unlabeled itraconazole. Therefore, any loss during sample extraction or fluctuation in ionization efficiency will affect both the analyte and the internal standard to the same degree. By measuring the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to highly accurate and precise quantification.
Caption: Logic of quantification using an internal standard.
Conclusion
The described LC-MS/MS method, employing this compound as an internal standard, provides a robust, sensitive, and specific protocol for the simultaneous quantification of itraconazole and its major active metabolite, hydroxyitraconazole, in human plasma. This application is highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications where accurate measurement of these compounds is essential. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the high quality of the resulting data.
References
- 1. youtube.com [youtube.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers [pubmed.ncbi.nlm.nih.gov]
- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Itraconazole-d9 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (B105839), a potent antifungal agent, is recognized by regulatory agencies as a strong index inhibitor of Cytochrome P450 3A4 (CYP3A4) for use in clinical drug-drug interaction (DDI) studies. Its deuterated analog, Itraconazole-d9, serves as a critical tool in the precise bioanalysis required for these studies. The incorporation of deuterium (B1214612) provides a stable isotope label, enabling accurate quantification by mass spectrometry without altering the compound's inherent biochemical properties.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in DDI studies, focusing on its primary role as an internal standard for LC-MS/MS analysis and its application in in vitro CYP3A4 inhibition assays.
Key Applications of this compound in DDI Studies
-
Internal Standard for Bioanalysis: The most prevalent and critical use of this compound is as an internal standard (IS) for the quantification of itraconazole and its metabolites in biological matrices (e.g., plasma, microsomes). Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in these processes and ensuring high accuracy and precision.
-
In Vitro CYP3A4 Inhibition Studies: Itraconazole is a mechanism-based inhibitor of CYP3A4. In vitro assays using human liver microsomes (HLMs) are essential for determining the inhibitory potential (IC₅₀, Kᵢ) of new chemical entities. While unlabeled itraconazole is typically used as the positive control inhibitor in these assays, this compound can be employed to unambiguously differentiate the added inhibitor from any potential background contamination in complex experimental setups.
Data Presentation: CYP3A4 Inhibition by Itraconazole and its Metabolites
Itraconazole is metabolized by CYP3A4 into several metabolites, which are also potent inhibitors of the enzyme.[1][2][3][4] Understanding the inhibitory contribution of these metabolites is crucial for accurately predicting in vivo DDIs.[2][5] The following tables summarize the in vitro inhibitory potency of itraconazole and its major metabolites against human CYP3A4.
Table 1: Unbound IC₅₀ Values for Inhibition of Midazolam Hydroxylation in Human Liver Microsomes
| Compound | Unbound IC₅₀ (nM) |
| Itraconazole (ITZ) | 6.1[1][2][3][4] |
| Hydroxy-itraconazole (OH-ITZ) | 4.6[1][2][3][4] |
| Keto-itraconazole (keto-ITZ) | 7.0[1][2][3][4] |
| N-desalkyl-itraconazole (ND-ITZ) | 0.4[1][2][3][4] |
| Data sourced from studies using midazolam as the substrate at concentrations below its Kₘ. |
Table 2: Unbound Inhibition Constants (Kᵢ) for Itraconazole and Hydroxy-itraconazole
| Compound | Inhibition Mechanism | Unbound Kᵢ (nM) |
| Itraconazole (ITZ) | Competitive | 1.3[1][3] |
| Hydroxy-itraconazole (OH-ITZ) | Competitive | 14.4[1][3] |
Visualizations
Itraconazole Metabolism and CYP3A4 Inhibition Pathway
Caption: Itraconazole metabolism by CYP3A4 and subsequent enzyme inhibition.
Experimental Workflow: In Vitro CYP3A4 Inhibition Assay
Caption: Workflow for determining CYP3A4 IC₅₀ using Human Liver Microsomes.
Experimental Workflow: Sample Preparation for LC-MS/MS Analysis
Caption: Sample preparation workflow using protein precipitation for LC-MS/MS.
Experimental Protocols
Protocol 1: Determination of CYP3A4 IC₅₀ using Itraconazole
This protocol describes a typical procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound (using itraconazole as the example inhibitor) on CYP3A4 activity in human liver microsomes (HLMs), with midazolam as the probe substrate.
1. Materials and Reagents:
-
Itraconazole and this compound (Toronto Research Chemicals or equivalent)
-
Pooled Human Liver Microsomes (e.g., Corning, Sekisui XenoTech)
-
Midazolam (CYP3A4 probe substrate)
-
1'-hydroxymidazolam (B1197787) (metabolite standard)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B solution containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid
-
96-well plates
2. Preparation of Solutions:
-
Itraconazole Stock Solution: Prepare a 10 mM stock solution of itraconazole in DMSO. Create serial dilutions in DMSO or acetonitrile/water to achieve the desired final concentrations for the assay.
-
Midazolam Stock Solution: Prepare a 10 mM stock in DMSO. Dilute in buffer to an intermediate concentration for spiking into the incubation. The final substrate concentration should be well below the Kₘ for midazolam (typically 1-5 µM).
-
HLM Suspension: Dilute the HLM stock with cold potassium phosphate buffer to achieve a final protein concentration of 0.2-0.5 mg/mL in the incubation. Keep on ice.
-
Internal Standard (IS) Solution: Prepare a working solution of this compound at 100 ng/mL in cold acetonitrile. This will also serve as the reaction termination solution.
3. Incubation Procedure:
-
Add 5 µL of itraconazole dilutions (or vehicle for 0% inhibition control) to the wells of a 96-well plate.
-
Add 145 µL of the HLM suspension to each well.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the microsomes.
-
Prepare the reaction initiation mix by combining the NADPH regenerating system and the midazolam intermediate solution.
-
Initiate the enzymatic reaction by adding 50 µL of the initiation mix to each well.
-
Incubate for 5-10 minutes at 37°C with shaking. The incubation time should be optimized to ensure linearity of metabolite formation.
-
Terminate the reaction by adding 200 µL of cold acetonitrile containing the this compound internal standard.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. Data Analysis:
-
Quantify the peak area of the 1'-hydroxymidazolam metabolite and the internal standard.
-
Calculate the peak area ratio (Metabolite/IS).
-
Determine the percent inhibition for each itraconazole concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: LC-MS/MS Method for Quantification of Itraconazole
This protocol outlines a general LC-MS/MS method for the analysis of itraconazole, using this compound as the internal standard.
1. Sample Preparation:
-
Follow the sample preparation workflow described in the visualization, using protein precipitation. For 100 µL of plasma or microsomal sample, add 200-300 µL of cold acetonitrile containing this compound.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 - 0.5 mL/min.[2]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor to product ion transitions are commonly monitored.
Table 3: Example MRM Transitions for Itraconazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole | 705.3 / 707.3* | 392.4 |
| This compound | 714.3 | 401.2 |
| Monitoring the chlorine isotope peak ([M+2]⁺) can sometimes reduce interferences.[6] |
4. Method Validation:
-
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).[7]
Conclusion
This compound is an indispensable tool for drug development professionals engaged in DDI studies. Its primary application as an internal standard ensures the generation of high-quality, reliable bioanalytical data, which is fundamental to the accurate assessment of a new drug candidate's potential to interact with the CYP3A4 metabolic pathway. The protocols and data provided herein offer a robust framework for the successful implementation of this compound in your research.
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 2. Accurate Prediction of Dose-Dependent CYP3A4 Inhibition by Itraconazole and Its Metabolites From In Vitro Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of itraconazole metabolites in CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Addressing chromatographic shifts between Itraconazole and Itraconazole-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing chromatographic shifts observed between Itraconazole and its deuterated internal standard, Itraconazole-d9.
Frequently Asked Questions (FAQs)
Q1: Why does this compound elute at a slightly different retention time than Itraconazole?
This phenomenon is known as the "chromatographic isotope effect." It is an expected behavior resulting from the minor physicochemical differences between the deuterated (this compound) and non-deuterated (Itraconazole) molecules. In reversed-phase chromatography, deuterated compounds are often slightly less retentive on the non-polar stationary phase and may elute slightly earlier than their non-deuterated counterparts.[1][2][3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase.[4]
Q2: Is a small retention time shift between Itraconazole and this compound acceptable?
A small, consistent, and reproducible retention time difference is generally acceptable, provided it does not compromise the accuracy and precision of the quantification. Regulatory guidelines from bodies like the FDA and EMA do not specify a strict numerical acceptance criterion for the retention time difference between an analyte and its isotopically labeled internal standard.[5][6][7][8] The primary concern is the potential for differential matrix effects.[9][10] If the analyte and internal standard co-elute closely, they are more likely to experience similar effects from the sample matrix, ensuring accurate correction.[11][12]
Q3: What factors can influence the retention time shift between Itraconazole and this compound?
Several factors can affect the magnitude of the chromatographic isotope effect:
-
Number and position of deuterium (B1214612) atoms: A higher number of deuterium atoms can lead to a more significant retention time shift.[2][3] The location of the deuterium labels within the molecule also plays a role.[3]
-
Mobile phase composition: The organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase can influence the separation.[2]
-
Stationary phase chemistry: Different column chemistries (e.g., C18, phenyl-hexyl) can interact differently with the deuterated and non-deuterated forms.[13]
-
Column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.[3]
-
Gradient slope: In gradient elution, a shallower gradient may accentuate the separation between the two compounds.
Q4: When should I be concerned about a chromatographic shift?
You should investigate the chromatographic shift if you observe:
-
Inconsistent or drifting retention times: If the retention times for both Itraconazole and this compound are shifting over a series of injections, it could indicate a problem with the HPLC system, column, or mobile phase.
-
Large or increasing separation: A significant or widening gap between the two peaks might lead to differential matrix effects, where one compound is affected differently by interfering substances in the sample than the other, compromising the accuracy of your results.[10]
-
Poor accuracy and precision: If your quality control samples are failing to meet the acceptance criteria, the chromatographic shift could be a contributing factor.
Troubleshooting Guides
Guide 1: General Troubleshooting for Retention Time Shifts
This guide provides a systematic approach to diagnosing and resolving general retention time instability for both Itraconazole and this compound.
Troubleshooting Workflow for General Retention Time Shifts
Caption: A systematic workflow for troubleshooting general retention time shifts.
Experimental Protocol: Systematic Troubleshooting
-
Check the HPLC System:
-
Leaks: Visually inspect all fittings and connections for any signs of leakage. A small leak can cause pressure fluctuations and lead to retention time shifts.
-
Pump Performance: Monitor the pump pressure for any unusual fluctuations. A faulty check valve or piston seal can cause inconsistent flow rates.
-
Injector: Check the injector for any sample carryover or blockage.
-
-
Inspect the Mobile Phase:
-
Preparation: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio can significantly impact retention times.
-
Degassing: Inadequate degassing can lead to the formation of air bubbles in the pump, causing flow rate inaccuracies.
-
Stability: Prepare fresh mobile phase, as degradation or evaporation of the organic component can alter its composition over time.
-
-
Evaluate the Column:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run.
-
Column Contamination: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent to remove any adsorbed compounds.
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of performance and retention time shifts. If the column is old or has been used extensively, consider replacing it.
-
Guide 2: Addressing the Chromatographic Isotope Effect
This guide focuses on strategies to minimize the separation between Itraconazole and this compound when the inherent isotope effect is problematic.
Workflow for Managing the Isotope Effect
Caption: A decision tree for managing the chromatographic isotope effect.
Experimental Protocol: Method Optimization to Minimize Isotope Effect
-
Modify the Gradient Profile:
-
Steeper Gradient: A steeper gradient can sometimes reduce the overall run time and decrease the separation between the two compounds.
-
Isocratic Hold: Introducing a short isocratic hold at the beginning of the gradient can sometimes help to focus the analytes at the head of the column and improve co-elution.
-
-
Alter the Mobile Phase Composition:
-
Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent strengths and selectivities can influence the degree of separation.
-
pH Adjustment: Small adjustments to the pH of the aqueous mobile phase can alter the ionization state of Itraconazole and potentially reduce the retention time difference.
-
-
Optimize the Column Temperature:
-
Increase Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and speed up the mass transfer kinetics, which may lead to better co-elution.
-
Decrease Temperature: In some cases, a lower temperature might enhance certain interactions with the stationary phase and reduce the separation.
-
-
Evaluate Alternative Stationary Phases:
-
Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity compared to a standard C18 column due to pi-pi interactions, which may help to minimize the isotope effect.
-
Pentafluorophenyl (PFP) Column: PFP columns are known to provide unique selectivity for polar compounds and may reduce the chromatographic deuterium effect through electronic interactions.[13]
-
Data Summary
The following table summarizes the key factors influencing the chromatographic shift between Itraconazole and this compound and the expected outcome of troubleshooting actions.
| Parameter | Potential Cause of Increased Shift | Troubleshooting Action | Expected Outcome |
| Mobile Phase | Inappropriate organic solvent or pH. | Switch organic modifier (e.g., ACN to MeOH); adjust pH. | Altered selectivity, potentially reducing the shift. |
| Gradient | Shallow gradient profile. | Increase the gradient slope. | Reduced separation due to faster elution. |
| Temperature | Sub-optimal column temperature. | Increase or decrease the column temperature. | Improved co-elution due to changes in kinetics. |
| Stationary Phase | Standard C18 chemistry not ideal. | Test a column with different selectivity (e.g., Phenyl-Hexyl, PFP). | Minimized isotope effect due to different interactions. |
| System | Leaks, pump issues, injector problems. | Perform system maintenance (leak checks, pump servicing). | Improved retention time consistency for both compounds. |
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 7. benchchem.com [benchchem.com]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. benchchem.com [benchchem.com]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Differential Matrix Effects with Itraconazole-d9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Itraconazole-d9 as an internal standard to minimize differential matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: A matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] The "matrix" encompasses all components of a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[2]
Q2: How does this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte and exhibits the same behavior during sample preparation and in the ion source of the mass spectrometer.[3][4] By adding a known concentration of this compound to all samples, standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains consistent even if both the analyte and the internal standard are equally affected by matrix-induced ion suppression or enhancement, thus compensating for the matrix effect.[6][7]
Q3: What are "differential matrix effects"?
A3: Differential matrix effects occur when the matrix effect varies between different samples or lots of biological matrix. This variability can lead to poor accuracy and precision in the bioanalytical method, even when a SIL internal standard is used, especially if the analyte and internal standard are not perfectly co-eluting or are affected differently by the matrix components.[4]
Q4: Can this compound completely eliminate matrix effects?
A4: While this compound is highly effective in compensating for matrix effects, it may not completely eliminate them.[6] Factors such as isotopic effects causing slight chromatographic shifts between the analyte and the internal standard, or the presence of impurities in the SIL-IS, can lead to incomplete compensation.[4][7] Therefore, thorough method development and validation are crucial.
Q5: How do I quantitatively assess matrix effects for my Itraconazole assay?
A5: The most common method is the post-extraction addition experiment.[6][8] This involves comparing the response of the analyte and this compound in a neat solution to their response when spiked into an extracted blank biological matrix from multiple sources. This allows for the calculation of a matrix factor (MF).[8]
Troubleshooting Guide
Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Possible Cause: Differential matrix effects between individual lots of the biological matrix.
Troubleshooting Steps:
-
Assess Matrix Factor in Multiple Lots: Perform a post-extraction addition experiment using at least six different lots of the blank biological matrix.[8] Spike Itraconazole and this compound at low and high QC concentrations.
-
Analyze Variability: If the matrix factor varies significantly between lots, it indicates that the method is susceptible to inter-subject or inter-lot variability.[8]
-
Enhance Sample Preparation: A more rigorous sample cleanup method may be necessary to remove the interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][6]
Issue 2: Inconsistent or Unexpectedly Low/High this compound Response
Possible Cause: Inconsistent extraction recovery or variable ion suppression/enhancement affecting the internal standard.
Troubleshooting Steps:
-
Evaluate Extraction Recovery: Determine the extraction recovery of both Itraconazole and this compound by comparing the peak areas from pre-extraction spiked samples to post-extraction spiked samples. Inconsistent recovery of the internal standard can lead to variability.
-
Optimize Chromatography: Modify the chromatographic method to separate Itraconazole and this compound from the regions of significant ion suppression. This can be achieved by altering the mobile phase composition, gradient profile, or switching to a different column chemistry.[8]
-
Check for Contamination: Ensure that the this compound stock solution is not contaminated and that there is no carryover from the autosampler.
Issue 3: Chromatographic Peak Splitting or Tailing for Itraconazole and/or this compound
Possible Cause: Interaction with matrix components on the analytical column or issues with the sample diluent.
Troubleshooting Steps:
-
Sample Diluent Mismatch: Ensure the sample diluent is not significantly stronger than the initial mobile phase conditions, as this can cause peak distortion.[9]
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained matrix components. If the problem persists, consider replacing the column.
-
Optimize Sample Preparation: Improve the sample cleanup to remove matrix components that may be interacting with the analyte and internal standard on the column.[6]
Quantitative Data Summary
Table 1: Representative Recovery and Matrix Effect Data for Itraconazole and this compound
| Compound | Concentration Level | Mean Extraction Recovery (%) | % CV of Recovery | Matrix Factor (Range across 6 lots) |
| Itraconazole | Low QC | 52.8 | 2.0 | 0.95 - 1.05 |
| Medium QC | 52.5 | |||
| High QC | 50.9 | |||
| Hydroxy Itraconazole | Low QC | 50.4 | 6.2 | 0.93 - 1.08 |
| Medium QC | 53.7 | |||
| High QC | 57.1 | |||
| This compound | - | 49.68 | N/A | 0.96 - 1.04 |
| Hydroxy Itraconazole-d8 | - | 50.16 | N/A | 0.94 - 1.07 |
Data is illustrative and based on values reported in a validated method for Itraconazole and its metabolite.[10]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
Objective: To quantitatively determine the extent of ion suppression or enhancement (matrix effect) from different lots of a biological matrix.[8]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Itraconazole and this compound into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike Itraconazole and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Itraconazole and this compound into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To provide a robust sample cleanup method to minimize matrix effects.[10]
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the this compound internal standard working solution. Vortex for 30 seconds.
-
Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for poor accuracy and precision.
Caption: Workflow for assessing matrix factor and recovery.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
How to handle purity issues in Itraconazole-d9 standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itraconazole-d9 standards.
Frequently Asked Questions (FAQs)
Q1: What are the common purity issues associated with this compound standards?
A: this compound standards can have two main types of purity issues: chemical purity and isotopic purity.
-
Chemical Impurities: These are unwanted chemicals that are not this compound. They can originate from the synthesis process, degradation, or improper storage.[1] Common chemical impurities can include starting materials, intermediates, isomers, and degradation products.[1]
-
Isotopic Purity: This refers to the percentage of Itraconazole molecules that contain the desired nine deuterium (B1214612) atoms. Isotopic impurities can include molecules with fewer than nine deuterium atoms (e.g., d8, d7) or no deuterium atoms (d0, the unlabeled Itraconazole).
Q2: How can I assess the chemical purity of my this compound standard?
A: The chemical purity of this compound is typically assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A typical purity specification for this compound is >95% by HPLC.[2] You should always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your lot.
Q3: What should I look for on the Certificate of Analysis (CoA) for this compound?
A: A comprehensive CoA for this compound should provide the following information:
-
Chemical Purity: Usually determined by HPLC and expressed as a percentage.
-
Isotopic Purity/Enrichment: This indicates the percentage of the desired deuterated molecule.
-
Identity Confirmation: Methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the compound.
-
Residual Solvents: Information on the presence of any remaining solvents from the synthesis process.
Q4: My analytical results are inconsistent when using this compound as an internal standard. What could be the cause?
A: Inconsistent results when using a deuterated internal standard can be due to several factors:
-
Lack of Co-elution: In reverse-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This can lead to differential matrix effects and impact accuracy.
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially at certain molecular positions or under acidic/basic conditions.
-
Chemical or Isotopic Impurities: The presence of unlabeled Itraconazole (d0) in your this compound standard can lead to inaccurate quantification.
Q5: How should I properly store and handle this compound standards?
A: this compound should be stored at -20°C.[2] It is also recommended to protect it from light.[3] When preparing solutions, use high-purity solvents and store them under appropriate conditions to prevent degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows unexpected peaks in addition to the main this compound peak.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination | Ensure all glassware, solvents, and equipment are clean. Re-run the analysis with fresh, high-purity solvents. |
| Degradation | The standard may have degraded due to improper storage or handling. Obtain a fresh vial of the standard and store it according to the manufacturer's recommendations. |
| Presence of known impurities | Compare the retention times of the unknown peaks with those of known Itraconazole impurities. A list of common impurities is provided in the table below. |
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Itraconazole Impurity A | 252964-68-4 | C₂₃H₂₉N₅O₂ | 407.51[4] |
| Itraconazole Impurity D | 89848-49-7 | C₃₄H₃₆Cl₂N₈O₄ | 691.61[4] |
| Itraconazole Impurity E | 252964-65-1 | C₃₅H₃₈Cl₂N₈O₄ | 705.63[4] |
| Itraconazole Impurity F | 89848-51-1 | C₃₅H₃₈Cl₂N₈O₄ | 705.63[4] |
| Hydroxy Itraconazole | 112559-91-8 | C₃₅H₃₈Cl₂N₈O₅ | 721.63 |
| N-Desalkyl Itraconazole | 89848-41-9 | C₃₁H₃₀Cl₂N₈O₄ | 649.53 |
| Itraconazole Methoxy Isopropyltriazolone Impurity | 89848-14-6 | C₂₂H₂₇N₅O₂ | 393.5 |
| Itraconazole Hydroxy Isopropyltriazolone Impurity | 89848-19-1 | C₂₁H₂₅N₅O₂ | 379.46[3] |
Issue 2: Poor Isotopic Purity
Symptom: Mass spectrometry analysis indicates a higher than expected amount of unlabeled Itraconazole (d0) or partially deuterated species.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Isotopic Distribution | The synthesis of deuterated compounds rarely results in 100% isotopic purity. The Certificate of Analysis should specify the isotopic distribution. |
| Isotopic Exchange | Deuterium atoms may have exchanged with hydrogen from the solvent or matrix. This is more likely if the deuterium labels are on heteroatoms (O, N) or activated carbon atoms. |
| Contamination | The this compound standard may be contaminated with unlabeled Itraconazole. |
Experimental Protocols
Protocol 1: Chemical Purity Assessment by RP-HPLC
This protocol is a general guideline for assessing the chemical purity of this compound.
1. Materials and Reagents:
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol and pH 7.5 Potassium Dihydrogen Phosphate (40:60)[5] |
| Flow Rate | 1.5 mL/min[5] |
| Detection Wavelength | 306 nm[5] |
| Injection Volume | 10 µL |
| Column Temperature | 45°C |
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Isotopic Purity Assessment by Mass Spectrometry (General Outline)
A detailed protocol will depend on the specific mass spectrometer used. This is a general workflow.
1. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
2. Sample Preparation:
-
Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the instrument (typically in the ng/mL to low µg/mL range).
3. Mass Spectrometry Analysis:
-
Infuse the sample directly or inject it via an LC system.
-
Acquire full scan mass spectra in the appropriate mass range to observe the molecular ions of this compound and its isotopologues.
-
The expected protonated molecular ion for this compound (C₃₅H₂₉D₉Cl₂N₈O₄) is approximately m/z 715.7. The unlabeled Itraconazole (C₃₅H₃₈Cl₂N₈O₄) will have a protonated molecular ion at approximately m/z 705.6.
-
Determine the relative intensities of the ion signals corresponding to the fully deuterated compound and any less-deuterated species.
Visualizations
Caption: Experimental workflow for assessing the purity of this compound standards.
Caption: Troubleshooting workflow for handling purity issues with this compound.
References
Technical Support Center: Optimizing Itraconazole-d9 Extraction Recovery
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Itraconazole-d9.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient extraction method. | Consider using ultrasound-assisted extraction, which has been shown to provide significantly higher yields compared to conventional methods like Soxhlet extraction.[1][2] |
| Inappropriate solvent selection. | The choice of solvent is critical. Dichloromethane (B109758) has been used effectively for the extraction of itraconazole (B105839) from solid dosage forms.[1] For liquid-liquid extraction, a mixture of acetonitrile (B52724) and methyl t-butyl ether has been shown to be effective.[3][4] | |
| Suboptimal pH during extraction. | For extractions from plasma, acidification (e.g., with ortho-phosphoric acid) prior to solid-phase extraction can improve recovery.[5] | |
| Incomplete elution from SPE cartridge. | Ensure the elution solvent is strong enough to displace this compound from the SPE sorbent. Methanol (B129727) has been successfully used for elution from hydrophilic-lipophilic balance cartridges.[5] | |
| Sample matrix effects. | Matrix components can interfere with the extraction process. A protein precipitation step, for example using acetonitrile with 0.5% formic acid, can help to remove proteins from plasma samples before further processing.[6] | |
| Poor Purity of Extracted this compound | Co-extraction of impurities. | Recrystallization can be employed to purify the extracted itraconazole. Suitable solvents for recrystallization include ethanol, ethyl acetate, and mixtures like hexane/dichloromethane.[1] |
| Degradation of the analyte. | Itraconazole is susceptible to degradation under acidic hydrolysis and oxidative conditions.[7] Avoid harsh acidic conditions and exposure to oxidizing agents during the extraction process. | |
| Inconsistent or Irreproducible Results | Variability in manual extraction procedure. | Automated liquid handling systems can improve the precision of liquid transfer steps and reduce variability in 96-well plate-based extractions.[3] |
| Incomplete vortexing or mixing. | Ensure thorough mixing of the sample with the extraction solvent and any other reagents to facilitate efficient mass transfer.[5] | |
| Instability of the analyte in the processed sample. | Itraconazole has been shown to be stable in an oral liquid formulation for up to 35 days when stored at 4°C.[8] For plasma samples, stability has been demonstrated after three freeze-thaw cycles when stored below -15°C.[5] Ensure proper storage conditions are maintained. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound?
A1: Common methods for extracting this compound and its non-deuterated counterpart include:
-
Solid-Phase Extraction (SPE): This is a popular technique for cleaning up and concentrating the analyte from complex matrices like plasma.[5]
-
Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases.[3][9]
-
Ultrasound-Assisted Extraction: This technique uses ultrasonic waves to enhance the extraction efficiency from solid matrices and has been shown to be superior to conventional Soxhlet extraction for itraconazole.[1][2]
-
Protein Precipitation: This is often used as a preliminary step for plasma samples to remove proteins that can interfere with subsequent analysis.[6][10]
Q2: How can I improve the recovery of this compound from plasma samples?
A2: To improve recovery from plasma, consider the following:
-
Method Selection: Solid-phase extraction (SPE) is a highly effective method for plasma samples.[5]
-
Sample Pre-treatment: A protein precipitation step prior to SPE can remove interfering matrix components.[6] Acidification of the plasma sample before loading onto the SPE cartridge can also enhance recovery.[5]
-
Solvent Optimization: For LLE, a mixture of acetonitrile and methyl t-butyl ether has been used successfully.[3] For SPE, ensure the wash and elution solvents are optimized for your specific cartridge and analyte.
Q3: What kind of recovery rates can I expect for this compound?
A3: The recovery of this compound is dependent on the extraction method and the sample matrix. One study using solid-phase extraction from human plasma reported a recovery of 49.68% for this compound.[5] For comparison, the recovery of the non-deuterated itraconazole in the same study was around 52%.[5] Another study using protein precipitation reported recoveries ranging from 20% to 65% for itraconazole depending on the precipitation solvent used.[6]
Quantitative Data Summary
| Analyte | Extraction Method | Matrix | Average Recovery (%) | Reference |
| This compound | Solid-Phase Extraction | Human Plasma | 49.68 | [5] |
| Itraconazole | Solid-Phase Extraction | Human Plasma | 52.07 | [5] |
| Hydroxy Itraconazole | Solid-Phase Extraction | Human Plasma | 53.73 | [5] |
| Itraconazole | Protein Precipitation | Plasma | 20 - 65 | [6] |
| Itraconazole | Ultrasound-Assisted Extraction | Pellets | 73.65 (yield) | [1] |
| Itraconazole | Soxhlet Extraction | Pellets | 31.84 (yield) | [1] |
Experimental Protocols
1. Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on a validated LC-MS/MS method for the quantification of itraconazole.[5]
-
Sample Preparation:
-
Thaw frozen plasma samples and vortex to ensure homogeneity.
-
To a 300 µL aliquot of plasma, add 50 µL of the internal standard working solution (containing this compound).
-
Add 50 µL of 50% ortho-phosphoric acid solution (v/v) in water.
-
Vortex the mixture for approximately 30 seconds.
-
-
SPE Procedure:
-
Pre-condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of HPLC-grade water.
-
Elute the analytes with two 1 mL aliquots of methanol.
-
-
Post-Extraction:
-
Evaporate the eluent to dryness under a stream of dry nitrogen at 50°C.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
2. Ultrasound-Assisted Extraction of Itraconazole from Pellets
This protocol is based on a study comparing extraction methods for itraconazole from commercial pellets.[1]
-
Extraction:
-
Mix 5 g of itraconazole pellets with 250 mL of dichloromethane in a suitable vessel.
-
Submerge the vessel in an ultrasonic bath (e.g., 25 kHz, 100 W).
-
Sonicate the mixture for 30 minutes.
-
-
Purification (Recrystallization):
-
Filter the mixture to remove insoluble materials.
-
The extracted itraconazole can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Ultrasound-Assisted Extraction (UAE) workflow.
References
- 1. Frontiers | Ultrasound-assisted extraction of itraconazole from pellets: an efficient approach for the recovery of active pharmaceutical compounds from solid dosage forms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a high-throughput method for the determination of itraconazole and its hydroxy metabolite in human plasma, employing automated liquid-liquid extraction based on 96-well format plates and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of itraconazole in an extemporaneously compounded oral liquid [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a fast and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization method for simultaneous quantitation of voriconazole, itraconazole and its active metabolite hydroxyitraconazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
Ensuring co-elution of analyte and Itraconazole-d9 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in ensuring the co-elution of their analyte of interest with the Itraconazole-d9 internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial for my analyte and this compound to co-elute?
Ensuring the complete overlapping (co-elution) of the analyte and the internal standard peaks is critical for accurate quantification in LC-MS/MS analysis.[1] Co-elution helps to compensate for matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte.[2] If the analyte and the deuterated internal standard, like this compound, elute at the same time, they are affected by the same matrix interferences. This allows the internal standard to accurately correct for variations in the analytical process, leading to more reliable and reproducible results.[1]
Q2: What causes peak separation between my analyte and this compound?
Even though a stable isotope-labeled (SIL) internal standard like this compound is chemically very similar to the analyte, small differences can lead to separation. The primary reason for this is the effect of deuteration on the compound's retention in reversed-phase chromatography.[1] This slight change in physicochemical properties can be enough to cause the analyte and its deuterated analogue to separate on the column.[1]
Q3: How can I detect if my analyte and this compound are truly co-eluting?
Visual inspection of the chromatogram for symmetrical peaks is a starting point, but perfect co-elution may not show obvious distortions.[3] Look for subtle signs of asymmetry, such as a "shoulder" on the peak, which can indicate the presence of two closely eluting compounds.[3] For more definitive analysis, use a diode array detector (DAD) to assess peak purity. A pure, co-eluting peak will have identical UV spectra across its entire width.[3] Similarly, with mass spectrometry, acquiring spectra across the peak and observing any changes in the ion profiles can reveal a lack of complete co-elution.[3]
Q4: Can I still get accurate results if there is a slight separation between my analyte and this compound?
Slight separation can lead to scattered and inaccurate results because the analyte and the internal standard are subjected to different matrix effects.[1] This differential effect undermines the corrective purpose of the internal standard. Therefore, it is highly advisable to ensure precise co-elution for the most accurate and reliable quantification.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues with the co-elution of your analyte and the this compound internal standard.
Initial Assessment
Before making significant changes to your method, perform a quick check of the following:
-
System Suitability: Inject a system suitability test sample to check for baseline noise, retention time shifts, and other system-wide issues.[2]
-
Column Health: Poor peak shape can be a result of column contamination or overload.[2] Ensure the column is properly conditioned and not nearing the end of its lifespan.
-
Mobile Phase Preparation: Double-check that the mobile phase composition and pH are correct.[4] Inconsistencies in mobile phase preparation can lead to retention time variability.
Troubleshooting Workflow
If the initial checks do not resolve the co-elution issue, follow this workflow. The diagram below illustrates the logical steps for troubleshooting.
Detailed Troubleshooting Steps
Step 1: Modify the Gradient Elution Program
Often, the simplest way to achieve co-elution is to adjust the gradient.
-
Decrease the Gradient Slope: A shallower gradient, where the percentage of the strong organic solvent increases more slowly, provides more time for the analyte and internal standard to interact with the stationary phase and can help merge the peaks.[5][6]
-
Introduce an Isocratic Hold: If the separation occurs at a specific point in the gradient, introducing a brief isocratic hold at that mobile phase composition can improve peak overlap.[5]
Step 2: Alter the Mobile Phase Composition
If gradient adjustments are insufficient, changing the mobile phase can alter the selectivity of the separation.
-
Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can influence selectivity. If you are using acetonitrile, switching to methanol, or a combination of the two, may alter the retention characteristics of the analyte and this compound differently, potentially leading to co-elution.
-
Adjust the pH: For ionizable analytes, modifying the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[7]
Step 3: Change the Stationary Phase (Column)
The column chemistry is a powerful tool for manipulating selectivity.[3]
-
Use a Column with Lower Resolution: In cases where the analyte and its deuterated internal standard are slightly separated, a column with lower resolving power can be beneficial to intentionally merge the two peaks.[1]
-
Try a Different Stationary Phase Chemistry: If a standard C18 column is not providing the desired co-elution, consider a column with a different stationary phase, such as a phenyl or a polar-embedded phase.[3][7] These different chemistries offer alternative interaction mechanisms that can alter the elution order and retention of the analyte and internal standard.[7]
Experimental Protocols
The following are general experimental protocols that can be adapted to achieve co-elution of an analyte with this compound.
Protocol 1: Gradient Optimization
-
Scouting Gradient: Begin with a broad "scouting" gradient to determine the approximate elution time of the analyte and this compound. A typical scouting gradient might be 5-95% organic solvent over 10-15 minutes.[5]
-
Identify Elution Window: Note the percentage of organic solvent at which the compounds of interest elute.
-
Narrow and Shallow the Gradient: Create a new gradient that is shallower and focused around the identified elution window. For example, if the compounds elute at around 60% acetonitrile, you might try a gradient that goes from 50% to 70% acetonitrile over a longer period (e.g., 10 minutes).[6]
-
Iterate: Make small, systematic adjustments to the gradient slope and duration until co-elution is achieved.
Protocol 2: Mobile Phase Screening
-
Prepare Mobile Phases: Prepare mobile phase A (aqueous) and mobile phase B (organic) with different organic solvents (e.g., acetonitrile and methanol). If the analyte is ionizable, also prepare aqueous phases at different pH values (e.g., pH 3, 5, and 7), ensuring the chosen buffer is compatible with mass spectrometry if applicable.
-
Systematic Testing: Using the optimized gradient from Protocol 1 as a starting point, sequentially test each mobile phase combination.
-
Evaluate Selectivity: Compare the chromatograms from each run, paying close attention to the relative retention times of the analyte and this compound.
-
Select Best Condition: Choose the mobile phase combination that provides the best peak overlap.
Data Presentation
The following table provides an example of how to systematically document the results of your method development experiments to achieve co-elution.
| Experiment ID | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Analyte RT (min) | IS RT (min) | ΔRT (min) | Observations |
| EXP-01 | C18, 2.1x50mm, 1.8µm | 0.1% Formic Acid in Water | Acetonitrile | 10-90% B in 10 min | 5.21 | 5.25 | 0.04 | Slight separation observed. |
| EXP-02 | C18, 2.1x50mm, 1.8µm | 0.1% Formic Acid in Water | Acetonitrile | 40-60% B in 15 min | 7.83 | 7.85 | 0.02 | Improved overlap, still slightly resolved. |
| EXP-03 | C18, 2.1x50mm, 1.8µm | 0.1% Formic Acid in Water | Methanol | 50-70% B in 15 min | 6.45 | 6.45 | 0.00 | Complete co-elution achieved. |
| EXP-04 | Phenyl, 2.1x50mm, 1.8µm | 0.1% Formic Acid in Water | Acetonitrile | 40-60% B in 15 min | 8.12 | 8.12 | 0.00 | Complete co-elution achieved. |
Note: The data in this table is for illustrative purposes only and will vary based on the specific analyte and instrumentation.
References
In-source instability and fragmentation of Itraconazole-d9
Welcome to the technical support center for the analysis of Itraconazole-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound and its non-deuterated form?
The commonly used Multiple Reaction Monitoring (MRM) transitions for Itraconazole (B105839) and its deuterated internal standard, this compound, in positive ion mode are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole | 705.3 | 392.3 |
| This compound | 714.25 | 401.15[1] |
Q2: What is the fragmentation pathway for this compound leading to the m/z 401.15 product ion?
The fragmentation of Itraconazole and its deuterated analog primarily occurs at the piperazine (B1678402) ring. The product ion at m/z 392 for the non-deuterated Itraconazole corresponds to the N-arylpiperazine portion of the molecule. For this compound, the precursor ion has a mass shift of +9 Da. The product ion at m/z 401.15 indicates that the deuterium (B1214612) labels are located on the sec-butyl group, which is retained in the monitored fragment.
Proposed fragmentation of this compound.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal for this compound
A weak or absent signal for this compound can arise from several factors throughout the analytical workflow. A systematic approach is recommended to identify the root cause.
Troubleshooting Workflow:
Workflow for troubleshooting low signal intensity.
Potential Causes and Solutions:
| Category | Potential Cause | Recommended Action |
| Mass Spectrometer | Incorrect MS parameters | Verify MRM transitions, collision energy, and ion source parameters (e.g., spray voltage, gas flows, temperature).[2] |
| Contaminated ion source | Clean the ion source components as per the manufacturer's guidelines. | |
| Detector failure | Consult with the instrument service engineer. | |
| Liquid Chromatography | Leaks in the LC system | Check for any visible leaks and ensure all fittings are secure. |
| Incorrect mobile phase composition | Prepare fresh mobile phase and ensure correct proportions of organic and aqueous phases. The mobile phase composition can significantly impact ionization efficiency. | |
| Column degradation | Replace the analytical column with a new one of the same type. | |
| Sample | Low concentration | Prepare a fresh, higher concentration standard to confirm instrument response. |
| Sample degradation | Ensure proper storage of stock solutions and prepared samples, protected from light and at the recommended temperature. | |
| Inefficient extraction | Review the sample preparation protocol for potential errors. A simple protein precipitation is often used for plasma samples.[3][4] | |
| Ion suppression/Matrix effects | Dilute the sample or use a more effective sample cleanup method like solid-phase extraction (SPE). Infuse the standard post-column to assess ion suppression in the presence of the matrix. |
Issue 2: In-source Instability and Unexpected Fragmentation
In-source fragmentation or instability can lead to a reduced precursor ion signal and the appearance of unexpected fragment ions in the mass spectrum.
Potential Causes and Solutions:
| Parameter | Effect on In-source Fragmentation | Recommended Action |
| Declustering Potential (DP) / Fragmentor Voltage | Higher voltages increase the energy of ions entering the mass spectrometer, leading to increased in-source fragmentation. | Optimize the DP/Fragmentor voltage to maximize the precursor ion signal while minimizing fragmentation. Start with a lower value and gradually increase it. |
| Ion Source Temperature | Elevated temperatures can cause thermal degradation of the analyte before it enters the mass analyzer. | Optimize the source temperature to ensure efficient desolvation without causing thermal decomposition. |
| Mobile Phase Composition | The pH and organic content of the mobile phase can influence the ionization efficiency and stability of the analyte. | Ensure the mobile phase is compatible with the analyte's chemical properties. For Itraconazole, a slightly acidic mobile phase is often used. |
| Co-eluting Substances | Labile metabolites or other compounds can fragment in the ion source and potentially interfere with the analyte of interest.[2] | Improve chromatographic separation to resolve the analyte from interfering compounds. |
Troubleshooting Tip for Itraconazole: Due to the presence of two chlorine atoms, Itraconazole has a characteristic isotopic pattern. Monitoring the [M+2]+ peak as the precursor ion can help to reduce interference from co-eluting compounds.[5]
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is a general guideline for the preparation of plasma samples for LC-MS/MS analysis of Itraconazole.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).
-
Add 400 µL of cold acetonitrile (B52724) containing 0.5% formic acid to precipitate the proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporate the solvent under a stream of nitrogen if necessary and reconstitute in the mobile phase.
LC-MS/MS Analytical Conditions
The following table provides a starting point for developing an LC-MS/MS method for Itraconazole analysis. Optimization will be required for specific instrumentation.
| Parameter | Typical Value |
| LC Column | C18, e.g., 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min[3] |
| Gradient | Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, then return to initial conditions.[3] |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | ~4200 V[2] |
| Source Temperature | 350 °C[1] |
| Collision Gas | Argon |
References
- 1. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Long-term and freeze-thaw stability of Itraconazole-d9 in plasma
This technical support center provides guidance and answers frequently asked questions regarding the long-term and freeze-thaw stability of Itraconazole-d9 in plasma, a critical component for accurate bioanalytical testing.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the acceptable storage conditions for plasma samples containing this compound for long-term stability?
A1: For long-term storage, plasma samples containing this compound should be maintained at ultra-low temperatures, typically -70°C or colder. Stability has been demonstrated for at least 105 days at -75°C with minimal degradation. When stored at these temperatures, the integrity of the analyte is preserved, ensuring reliable results upon analysis.
Q2: How many freeze-thaw cycles can plasma samples with this compound undergo without compromising its integrity?
A2: It is recommended to minimize freeze-thaw cycles. However, this compound in plasma has been shown to be stable for at least three freeze-thaw cycles. It is best practice to aliquot samples into smaller volumes if multiple analyses are anticipated to avoid repeated thawing and freezing of the entire sample.
Q3: What level of deviation from the initial concentration is considered acceptable for stability studies?
A3: For stability to be confirmed, the mean concentration of the stability samples should be within ±15% of the nominal concentration. In validation studies for itraconazole, deviations of less than 15% from the initial concentration were observed after three freeze-thaw cycles and after 105 days of storage at -75°C.
Q4: Can I store plasma samples at -20°C for long-term studies?
A4: While short-term storage at -20°C may be acceptable for some analytes, for long-term stability of this compound, storage at -70°C or below is strongly recommended to prevent potential degradation over extended periods.
Q5: What are the visual indicators of sample degradation I should look out for?
A5: Visual cues such as changes in color, clarity, or the presence of precipitate in the plasma sample upon thawing can indicate potential degradation or contamination. However, the absence of these signs does not guarantee stability. Chemical analysis is necessary to confirm the integrity of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in QC sample results after storage. | Inconsistent storage temperature; multiple freeze-thaw cycles. | Ensure all samples are stored at a consistent -70°C or colder. Aliquot samples to minimize freeze-thaw cycles. Review and standardize sample handling procedures. |
| Low recovery of this compound from stored samples. | Degradation due to improper storage; adsorption to container walls. | Verify storage temperature and duration. Use low-binding polypropylene (B1209903) tubes for storage. Prepare fresh QC samples to compare against stored samples. |
| Unexpected peaks in the chromatogram of stored samples. | Sample contamination; degradation products. | Review sample collection and handling procedures to prevent contamination. If degradation is suspected, confirm by analyzing freshly prepared standards and QCs. |
Data Presentation
The following tables summarize the expected stability of this compound in plasma based on typical bioanalytical method validation data for the parent drug, itraconazole.
Table 1: Freeze-Thaw Stability of Itraconazole in Plasma
| Freeze-Thaw Cycles | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Cycle 1 | 50 | 49.5 | 99.0 | 2.5 |
| 500 | 505 | 101.0 | 1.8 | |
| Cycle 2 | 50 | 48.9 | 97.8 | 3.1 |
| 500 | 508 | 101.6 | 2.2 | |
| Cycle 3 | 50 | 48.2 | 96.4 | 3.5 |
| 500 | 515 | 103.0 | 2.0 |
Note: Data is representative and based on the stability of the non-deuterated parent compound.
Table 2: Long-Term Stability of Itraconazole in Plasma at -75°C
| Storage Duration | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Day 0 | 50 | 50.1 | 100.2 | 2.1 |
| 500 | 498 | 99.6 | 1.5 | |
| Day 30 | 50 | 49.2 | 98.4 | 2.8 |
| 500 | 503 | 100.6 | 1.9 | |
| Day 60 | 50 | 48.7 | 97.4 | 3.3 |
| 500 | 509 | 101.8 | 2.4 | |
| Day 105 | 50 | 48.1 | 96.2 | 3.6 |
| 500 | 512 | 102.4 | 2.1 |
Note: Data is representative and based on the stability of the non-deuterated parent compound.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank human plasma with this compound at low and high quality control (QC) concentrations.
-
Initial Analysis: Analyze a set of freshly prepared QC samples (n=6 for each level) to establish the baseline concentration (Time 0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC samples at -70°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically three).
-
-
Analysis: After the completion of each freeze-thaw cycle, analyze a set of QC samples (n=6 for each level).
-
Data Evaluation: Calculate the mean concentration, accuracy, and precision for each cycle and compare the results to the baseline values. The deviation should be within ±15%.
Protocol 2: Long-Term Stability Assessment
-
Sample Preparation: Prepare a large batch of QC samples in human plasma at low and high concentrations of this compound.
-
Initial Analysis: Analyze a set of freshly prepared QC samples (n=6 for each level) to determine the baseline concentration.
-
Storage: Store the remaining QC samples in a calibrated freezer at -70°C or colder.
-
Periodic Analysis: At specified time points (e.g., 30, 60, 90, and 105 days), retrieve a set of stored QC samples (n=6 for each level), thaw them, and analyze.
-
Data Evaluation: Compare the mean concentrations of the stored samples to the baseline concentrations. The difference should not exceed ±15%.
Visualizations
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Methods for Itraconazole Quantification Using Itraconazole-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) methods for the quantification of itraconazole (B105839) in biological matrices, with a specific focus on the use of its deuterated internal standard, itraconazole-d9 (B1162045). Itraconazole is a widely used triazole antifungal agent, and its therapeutic drug monitoring is crucial due to its variable pharmacokinetics.[1][2][3] The methods presented here offer high sensitivity and selectivity, essential for clinical and pharmaceutical research.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of various validated LC-MS/MS methods for itraconazole analysis. These parameters are critical for evaluating the performance and suitability of a method for a specific application.
Table 1: Method Performance Characteristics
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Itraconazole, Hydroxyitraconazole (B3325177) | Itraconazole, Hydroxyitraconazole | Itraconazole | Itraconazole, Hydroxyitraconazole |
| Internal Standard | This compound, Hydroxyitraconazole-d8 | Itraconazole-d3 | Not Specified | Itraconazole-d5, Hydroxyitraconazole-d5 |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 0.301 - 151.655 | 10 - 1000 µg/mL (Note: likely a typo in source, should be ng/mL)[1] | 1 - 500 | 1 - 250 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.301 | 10 | 1[4] | 1 |
| Intra-day Precision (%CV) | ≤15% | ≤5% | <13.7% | Not Specified |
| Inter-day Precision (%CV) | ≤15%[5] | Not Specified | <10.9%[4] | Not Specified |
| Intra-day Accuracy (%) | Not Specified | 80 - 105% | 95.6 - 108.2% | Not Specified |
| Inter-day Accuracy (%) | Not Specified | Not Specified | 86.6 - 117.5%[4] | Not Specified |
| Mean Recovery (%) | 52.07% | Not Specified | Not Specified | Not Specified |
Table 2: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Preparation | Solid Phase Extraction | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Chromatographic Column | Not Specified | Shim-pack GIS | Not Specified | Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm |
| Mobile Phase | Not Specified | Not Specified | Not Specified | A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid B: 0.1% formic acid in acetonitrile (B52724) |
| Flow Rate (mL/min) | Not Specified | Not Specified | Not Specified | 0.500 |
| Run Time (min) | Not Specified | Not Specified | 0.9 | Not Specified |
Experimental Protocols
Below is a detailed, representative experimental protocol for the LC-MS/MS quantification of itraconazole in human plasma using a deuterated internal standard. This protocol is a composite based on common practices from the cited methods.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of itraconazole, hydroxyitraconazole, and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the itraconazole and hydroxyitraconazole stock solutions with a 50:50 (v/v) methanol:water mixture to prepare working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution in methanol.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound).
-
Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., 10 mM ammonium formate in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) is typical.
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[6]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Itraconazole: m/z 705.3 → 392.4[4]
-
Hydroxyitraconazole: m/z 721.2 → 408.3
-
This compound: The specific transition for this compound would be approximately m/z 714.3 → 401.4, though this should be optimized.
-
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of itraconazole.
Caption: Workflow for LC-MS/MS analysis of itraconazole.
Alternative Methods and Considerations
While protein precipitation is a rapid and straightforward sample preparation technique, other methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can also be employed.[5] SPE may offer cleaner extracts and reduce matrix effects, potentially leading to lower limits of quantification. The choice of method will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and available resources.
The use of a deuterated internal standard like this compound is highly recommended as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations during sample preparation and analysis, thereby improving the accuracy and precision of the method. While other deuterated forms like itraconazole-d3 and -d5 are also used, this compound offers a higher degree of deuteration, minimizing the risk of isotopic crosstalk.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of Itraconazole-d9 as an Internal Standard in Bioanalytical Quantification
A comprehensive comparison of Itraconazole-d9 against other internal standards for the accurate analysis of itraconazole (B105839), supported by experimental data and detailed methodologies.
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the antifungal agent itraconazole, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and precision. This guide provides an objective comparison of this compound, a deuterated stable isotope-labeled internal standard (SIL-IS), with other non-deuterated or structural analogue internal standards. The evidence overwhelmingly supports the use of this compound for robust and reliable liquid chromatography-mass spectrometry (LC-MS) applications.
Internal standards are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Deuterated internal standards, which are chemically identical to the analyte with some hydrogen atoms replaced by deuterium, are widely considered the gold standard for internal standardization in mass spectrometry.
Quantitative Performance: A Head-to-Head Comparison
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte and exhibit identical behavior during extraction and ionization, thereby effectively compensating for matrix effects. Matrix effects, caused by co-eluting endogenous components of the biological matrix, can lead to ion suppression or enhancement, significantly impacting the accuracy and reproducibility of the analytical method.
Numerous studies have demonstrated the superior performance of deuterated internal standards in mitigating these effects. The following tables summarize key performance parameters from various validated bioanalytical methods for itraconazole, highlighting the advantages of using this compound.
Table 1: Comparison of Recovery in Human Plasma
| Internal Standard | Analyte | Mean Recovery (%) | Reference |
| This compound | Itraconazole | 49.68 | [1] |
| This compound | Hydroxy-itraconazole | 50.16 | [1] |
| Structural Analogue (example) | Itraconazole | Variable (often lower and less consistent) | General Knowledge |
Recovery data for structural analogues can be highly variable depending on the specific compound and the extraction method used.
Table 2: Comparison of Matrix Effect Compensation
| Internal Standard | Analyte | Matrix Effect (%) | Comment | Reference |
| This compound | Itraconazole & Metabolites | 99.1 - 102.7 | Minimal matrix effect observed. | [2] |
| Structural Analogue (example) | Itraconazole | Can be significant | Prone to differential ion suppression or enhancement. | [3] |
Table 3: Precision and Accuracy of Validated Methods Using this compound
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |
| Itraconazole | LLOQ | ≤20 | ≤20 | ±20 | ±20 | [4] |
| LQC, MQC, HQC | ≤15 | ≤15 | ±15 | ±15 | [4] | |
| Hydroxy-itraconazole | LLOQ | ≤20 | ≤20 | ±20 | ±20 | [4] |
| LQC, MQC, HQC | ≤15 | ≤15 | ±15 | ±15 | [4] |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error. The data demonstrates that methods validated with this compound consistently meet the stringent requirements of regulatory guidelines for bioanalytical method validation.
Experimental Protocols
To provide a clear understanding of how these data are generated, the following are detailed methodologies for key experiments in the analysis of itraconazole using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting itraconazole from plasma samples.
-
To 100 µL of human plasma, add a working solution of this compound.
-
Add 300 µL of acetonitrile (B52724) (containing 0.5% formic acid for optimal precipitation) to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more rigorous cleanup, resulting in cleaner extracts and potentially reduced matrix effects.
-
Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balance cartridge) with methanol (B129727) followed by water.
-
Load the plasma sample, previously spiked with this compound, onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analyte and the internal standard with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of itraconazole and its major metabolite, hydroxy-itraconazole.
-
LC Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[4]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode.
-
MRM Transitions: The following multiple reaction monitoring (MRM) transitions are typically monitored:
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Itraconazole's primary mechanism of action involves the inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Itraconazole-d9 Calibration Curves: A Comparative Analysis of Linearity and Sensitivity in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Itraconazole (B105839), the selection of a robust and reliable internal standard is paramount for accurate quantification. Itraconazole-d9, a stable isotope-labeled derivative, is a widely accepted internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte, which helps to correct for variability during sample preparation and analysis. This guide provides a comparative overview of the linearity and sensitivity of this compound calibration curves based on published experimental data, offering insights into method performance and application.
Comparative Performance of Itraconazole Quantification Methods
The following tables summarize the key performance characteristics of different analytical methods for the quantification of Itraconazole, with a focus on those utilizing this compound as an internal standard.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods Using this compound
| Linearity Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) | Internal Standard | Matrix | Reference |
| 0.301 - 151.655 | > 0.99 | 0.301 | This compound | Human Plasma | [1] |
| 1 - 500 | > 0.9952 | 1 | Not specified, but likely a structural analog | Human Plasma | [2] |
| 1 - 250 | Not specified | 1 | Itraconazole-d5 | Human Plasma | [3][4] |
| 15 - 1500 | > 0.999 | 15 | This compound | Human Plasma | [5] |
| 1 - 600 | 0.9996 | 1 | Fluconazole | Human Plasma | [6] |
Table 2: Alternative and Comparative Analytical Methods
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r/r²) | LLOQ/LOD (µg/mL) | Internal Standard | Matrix | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | UV Spectrophotometry | 50 - 150 | 0.996 (r) | Not specified | None | Methanol (B129727):Water |[7] | | RP-HPLC | 50 - 200 | 0.9993 (r) | Not specified | None | Not specified |[8] | | UV Spectrophotometry | 2.5 - 25 | Not specified | Not specified | None | Not specified |[8] | | UV Spectrophotometry | 1 - 10 | 0.999 (r) | Not specified | None | Chloroform |[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for LC-MS/MS analysis of Itraconazole using this compound as an internal standard.
Protocol 1: Solid Phase Extraction (SPE) based LC-MS/MS Method
This method is suitable for complex matrices like plasma, providing high purity samples.
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 4.0) and methanol (20:80, v/v)[1].
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Protocol 2: Protein Precipitation based LC-MS/MS Method
This is a simpler and faster method for sample preparation.
-
Sample Preparation:
-
To 100 µL of plasma, add 50 µL of the internal standard solution (Itraconazole-d5 in methanol)[3].
-
Add 400 µL of acetonitrile (B52724) containing 0.5% formic acid to precipitate proteins[3].
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
MRM Transitions: (Specific m/z values may vary slightly between instruments)
-
Itraconazole: m/z 705.3 → 392.4[2]
-
This compound: (Hypothetical based on d9) m/z 714.3 → 401.4
-
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of Itraconazole using an internal standard and LC-MS/MS analysis.
Caption: Workflow for Itraconazole quantification using LC-MS/MS.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Incurred Sample Reanalysis of Itraconazole: The Gold Standard of Itraconazole-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the accuracy and reproducibility of pharmacokinetic data are paramount. Incurred sample reanalysis (ISR) serves as a critical validation step, ensuring the reliability of bioanalytical methods. For the widely used antifungal agent Itraconazole (B105839), the choice of an appropriate internal standard (IS) is pivotal for robust and accurate quantification. This guide provides an objective comparison of Itraconazole-d9 as an internal standard against other alternatives, supported by experimental data and detailed protocols.
The Superiority of Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics. This allows it to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in bioanalysis.[1] Their structural identity to the analyte ensures they effectively track the analyte's behavior throughout the analytical process, leading to more accurate and precise results.[1] While structural analog internal standards (ANISs) can be used, SIL-ISs are generally superior in minimizing variability and compensating for matrix effects.[2]
Performance Comparison of Internal Standards for Itraconazole Analysis
While direct head-to-head comparative studies for Itraconazole internal standards are limited, the available data from various validation studies highlight the consistent and reliable performance of this compound.
Table 1: Performance Characteristics of this compound Internal Standard
| Parameter | This compound | Source |
| Mean Recovery | 49.68% | [3] |
| Intra-assay Precision (RSD%) | 0.8–1.8% | [4] |
| Inter-assay Precision (RSD%) | 1.5–2.4% | [4] |
| Intra-assay Accuracy | 99.1–100.8% | [4] |
| Inter-assay Accuracy | 100.9–101.8% | [4] |
| Matrix Effect | 99.1–102.7% | [4] |
Table 2: Comparison with Alternative Internal Standards
| Internal Standard | Type | Key Performance Data | Source |
| Itraconazole-d5 | SIL | Used in a validated LC-MS/MS method with an LLOQ of 1 ng/mL.[5] | [5] |
| Itraconazole-d3 | SIL | Employed in a high-speed analysis with repeatability of 15% or below and accuracy within 100 ± 10%.[6] | [6] |
| Fluconazole | Structural Analog | Used in an LC-MS/MS method with a linear range of 1 to 600 ng/mL and extraction recoveries >85.0%.[7] | [7] |
| Unnamed IS | Structural Analog | Used in an LC-ESI-MS/MS method with intra- and inter-day CVs below 13.7% and 10.9%, respectively.[8] | [8] |
Note: The data presented for alternative internal standards are from separate studies with different experimental conditions and cannot be directly compared to this compound's performance under a single set of conditions. However, the data demonstrates the successful application of these alternatives in bioanalytical methods.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for sample preparation and ISR.
Sample Preparation Protocol using this compound
This protocol outlines a solid-phase extraction (SPE) method for the quantification of Itraconazole and its metabolite, Hydroxyitraconazole (B3325177), in human plasma.
-
Spiking: To 200 µL of human plasma, add the internal standard working solution (this compound and Hydroxyitraconazole-d8).
-
Vortexing: Vortex the samples for 30 seconds.
-
Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Drying: Dry the cartridge under vacuum for 2 minutes.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject the sample into the LC-MS/MS system.
Incurred Sample Reanalysis (ISR) Protocol
The ISR protocol is designed to assess the reproducibility of the bioanalytical method using actual study samples.
-
Sample Selection: Select a subset of study samples for reanalysis. Regulatory guidelines suggest reanalyzing up to 10% of the samples for clinical studies.[9] Sample selection should cover the entire pharmacokinetic profile, including points around Cmax and in the elimination phase.[9]
-
Reanalysis: Reanalyze the selected incurred samples in a separate analytical run on a different day from the original analysis.
-
Data Evaluation: The percentage difference between the initial concentration and the concentration obtained upon reanalysis is calculated for each sample.
-
Acceptance Criteria: For small molecules like Itraconazole, at least two-thirds (67%) of the reanalyzed samples should have a percentage difference within ±20% of the mean of the two values.[9]
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows.
Caption: Workflow for Itraconazole analysis in plasma.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Guide to Internal Standards for Itraconazole Quantification: A Focus on Itraconazole-d9
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like itraconazole (B105839) is paramount. The choice of an appropriate internal standard is a critical factor in the robustness and reliability of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of analytical methods for itraconazole, with a special focus on the use of the stable isotope-labeled internal standard, Itraconazole-d9, and its alternatives.
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their physicochemical similarity to the analyte. However, other structurally similar compounds are also utilized. This guide presents a data-driven comparison of these approaches.
Performance Comparison of Internal Standards
Table 1: Method Performance with Deuterated Itraconazole Internal Standards
| Parameter | This compound[1] | Itraconazole-d5[2] | Itraconazole-d3[3] |
| Linearity Range | Not explicitly stated | 1 - 250 ng/mL | 10 - 1000 µg/mL |
| Correlation Coefficient (r) | > 0.99 | Not explicitly stated | > 0.999 |
| Intra-day Precision (%CV) | ≤ 15% | Not explicitly stated | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% | Not explicitly stated | ≤ 15% |
| Accuracy | Within ±15% of nominal | Not explicitly stated | 100 ± 10% |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Table 2: Method Performance with Alternative Internal Standards
| Parameter | Fluconazole[4] | Unspecified IS[5] |
| Linearity Range | 1 - 600 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r) | 0.9996 | > 0.9952 |
| Intra-day Precision (%CV) | < 15% | < 13.7% |
| Inter-day Precision (%CV) | < 15% | < 10.9% |
| Accuracy | 91.2% - 101.5% | 86.6% - 117.5% |
| Recovery | > 85.0% | Not explicitly stated |
Experimental Protocols
The following is a generalized, detailed methodology synthesized from several validated LC-MS/MS methods for the quantification of itraconazole in human plasma.
Sample Preparation: Protein Precipitation
This is a common and rapid method for extracting itraconazole from plasma samples.[2][5][6]
-
Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the working solution of the internal standard (e.g., this compound or an alternative) to each plasma sample.
-
Precipitation: Add a precipitating agent, typically acetonitrile (B52724) or methanol (B129727), often containing a small percentage of formic acid to improve protein denaturation and analyte recovery. A common ratio is 4 parts precipitant to 1 part plasma.
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Dilution (Optional): The supernatant may be further diluted with a suitable solvent (e.g., a mixture of the mobile phase components) before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical conditions for the chromatographic separation and mass spectrometric detection of itraconazole.[2][3][4]
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used for separation (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[2]
-
Mobile Phase:
-
A: Aqueous phase, typically water with an additive like 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid to improve ionization.
-
B: Organic phase, usually acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is typically employed to achieve good separation and peak shape. An example gradient could be:
-
Start with a certain percentage of mobile phase B.
-
Increase the percentage of B over several minutes to elute itraconazole and the internal standard.
-
A wash step with a high percentage of B may be included to clean the column.
-
Return to the initial conditions for column re-equilibration.
-
-
Flow Rate: A typical flow rate is around 0.5 mL/min.[2]
-
Injection Volume: Usually in the range of 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[3][5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for itraconazole and the internal standards are monitored.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of itraconazole using an internal standard.
Caption: Experimental workflow for itraconazole quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Head-to-Head Battle: Itraconazole-d9 Versus Non-Deuterated Itraconazole for Robust Bioanalytical Method Development
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of deuterated Itraconazole (B105839) (Itraconazole-d9) and non-deuterated Itraconazole analogs as internal standards for the quantification of Itraconazole, supported by experimental data and detailed methodologies.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are indispensable for correcting analytical variability, including matrix effects, extraction inconsistencies, and instrumental drift. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations throughout the analytical process. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard due to their near-identical chemical structure and behavior to the analyte of interest.
This guide delves into a comparative analysis of this compound and non-deuterated structural analogs when used as internal standards in the quantification of Itraconazole.
Performance Under the Microscope: A Quantitative Comparison
The consensus in the scientific community is that stable isotope-labeled internal standards, such as this compound, generally provide superior assay performance compared to non-deuterated structural analogues.[1][2][3] This is primarily because their near-identical chemical and physical properties to the analyte lead to better tracking during sample extraction and co-elution during chromatography, which is crucial for accurate compensation of matrix effects.[3]
The following table summarizes key performance parameters for Itraconazole analysis using both deuterated and non-deuterated internal standards, based on data from separate validated bioanalytical methods.
| Performance Parameter | Itraconazole-d5 (Deuterated IS) | Non-Deuterated IS (Structural Analog - R51012) |
| Intra-day Precision (%CV) | 0.7 - 3.9 | < 15 |
| Inter-day Precision (%CV) | Not Reported | < 15 |
| Accuracy (%RE) | Within ±15% | 91.2% - 101.5% |
| Recovery | ~60% | > 85% |
| Matrix Effect | Normalized matrix effect close to 1 | Not explicitly reported, but method deemed reliable |
Data for Itraconazole-d5 is derived from a study on the validation of an LC-MS/MS method for Itraconazole and its metabolite.[4] Data for the non-deuterated internal standard (R51012) is from a separate LC-MS/MS method for Itraconazole determination.
While both methods demonstrate acceptable performance within regulatory guidelines, the data on Itraconazole-d5 showcases very high precision (low %CV).[4] Although a direct comparison within the same study is ideal, the general principles of bioanalysis and the available data strongly suggest that a deuterated internal standard like this compound will provide more reliable and accurate results by more effectively compensating for matrix-induced variations.
Experimental Protocols: A Closer Look at Methodology
To provide a practical context, the following is a detailed methodology for a key experiment in bioanalytical method validation: the quantification of Itraconazole in human plasma using a deuterated internal standard.
LC-MS/MS Method for the Quantification of Itraconazole in Human Plasma
1. Sample Preparation:
-
To 100 µL of human plasma sample, add 50 µL of the internal standard working solution (e.g., 100 ng/mL Itraconazole-d5 in methanol).
-
Precipitate proteins by adding 400 µL of 0.5% formic acid in acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at 3500 rpm for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.[4]
2. Liquid Chromatography Parameters:
-
LC System: Waters Acquity UPLC I-Class[4]
-
Column: Agilent Zorbax SB-C18, 2.1 × 50 mm, 3.5 µm[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[4]
-
Flow Rate: 0.500 mL/min[4]
-
Gradient: A time-programmed gradient is used to achieve optimal separation.
-
Column Temperature: 40°C[4]
-
Injection Volume: 5 µL
3. Mass Spectrometry Parameters:
-
Mass Spectrometer: Waters Xevo TQ-XS[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Method Validation:
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[4]
Visualizing the Process and Pathway
To better understand the experimental process and the mechanism of action of Itraconazole, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis of Itraconazole using a deuterated internal standard.
Caption: Simplified signaling pathway of Itraconazole's antifungal mechanism of action.
Conclusion: The Clear Advantage of Deuteration
While both deuterated and non-deuterated internal standards can be used to develop validated bioanalytical methods for Itraconazole, the evidence and established principles of analytical chemistry strongly favor the use of deuterated analogs like this compound. Their ability to co-elute with the analyte and experience identical ionization effects provides a more accurate and precise correction for matrix-induced variability. For researchers and drug development professionals seeking the highest level of data integrity and robustness in their bioanalytical assays, this compound represents the superior choice for method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling in Analytical Assays: A Comparative Performance Guide
In the landscape of quantitative analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precision and accuracy is paramount. Stable isotope labeling is a cornerstone of modern analytical techniques like mass spectrometry, enhancing the reliability of measurements in complex biological matrices. Among the various isotopes utilized, deuterium (B1214612) (²H) has become a widely adopted tool. This guide provides an objective comparison of deuterium labeling against other alternatives, supported by experimental data, to evaluate its impact on analytical performance.
Performance Comparison: Deuterium vs. Carbon-13 Labeling
The primary alternative to deuterium labeling is the use of Carbon-13 (¹³C) labeled internal standards. The choice between these two can significantly influence assay performance, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).
Chromatographic Behavior
A key consideration is the potential for chromatographic shifts, known as the isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1][2][3] This can be a drawback if the analyte and the internal standard experience different matrix effects due to this separation.[4][5] In contrast, ¹³C-labeled standards have physicochemical properties that are virtually identical to the native analyte, resulting in perfect co-elution.[6][7]
Table 1: Comparison of Retention Time Shifts for Deuterated Compounds
| Analyte | Labeled Analog | Chromatographic Method | Retention Time (Analyte) | Retention Time (Labeled) | Shift (minutes) |
| Olanzapine | Olanzapine-d3 | Normal-Phase LC-MS/MS | 1.60 min | 1.66 min | +0.06 |
| Des-methyl olanzapine | Des-methyl olanzapine-d8 | Normal-Phase LC-MS/MS | 2.62 min | 2.74 min | +0.12 |
| Dimethyl-labeled peptides (median) | Heavy dimethyl-labeled peptides | nUHPLC-ESI-MS/MS | - | - | -0.05 (3s) |
Data adapted from various studies to illustrate the deuterium isotope effect.[3][8]
Analytical Precision
The ultimate goal of using an internal standard is to improve the precision of the measurement, typically expressed as the coefficient of variation (%CV). While deuterated standards significantly improve precision compared to using no internal standard or a structural analog, ¹³C-labeled standards often provide a further enhancement in data quality due to their ideal co-elution and isotopic stability.
Table 2: Comparison of Assay Precision with Different Internal Standards
| Analyte | Internal Standard Type | Matrix | Precision (%CV) |
| Sphingosine | Deuterated | Biological | 3.6% - 11.2% |
| Sphingosine | ¹³C-labeled | Biological | 1.9% - 2.8% |
| Kahalalide F | Analog | Plasma | - |
| Kahalalide F | Deuterated | Plasma | 4.9% (RSD) |
| Pesticides/Mycotoxins | None | Cannabis | >50% (RSD) |
| Pesticides/Mycotoxins | Deuterated | Cannabis | <20% (RSD) |
This table summarizes data from multiple sources to compare the performance of different internal standard types.[9][10][11]
Experimental Protocols
To ensure the reproducibility and accuracy of analytical data, detailed and robust experimental protocols are essential. The following is a representative methodology for the quantitative analysis of a small molecule in a biological matrix using a deuterium-labeled internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.[12][13][14]
-
Aliquoting : In a microcentrifuge tube, add 10 µL of a deuterated internal standard spiking solution to 100 µL of the sample (e.g., plasma, serum).[15]
-
Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.[15]
-
Vortexing : Vigorously vortex each tube for at least 30 seconds to ensure thorough mixing and complete protein precipitation.[13]
-
Centrifugation : Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for analysis, being careful not to disturb the protein pellet.[15]
LC-MS/MS Analysis
The following are general starting parameters that should be optimized for the specific analyte and instrument.[13]
-
Chromatographic System : An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column is commonly used for a wide range of small molecules.
-
Mobile Phases : A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source : Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Data Acquisition : Monitor at least two MRM transitions (a quantifier and a qualifier) for both the analyte and the deuterium-labeled internal standard.
Visualizing Workflows and Comparisons
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
Deuterium labeling is a powerful and widely used technique that significantly enhances the performance of analytical methods, particularly in mass spectrometry.[7] It provides a robust means of correcting for variability during sample preparation and analysis. However, for applications demanding the highest level of accuracy and precision, the potential for chromatographic shifts and isotopic instability should be carefully considered. In such cases, ¹³C-labeled internal standards, despite their higher cost, may offer superior performance by ensuring perfect co-elution with the analyte and greater isotopic stability. The choice of internal standard should be based on a thorough evaluation of the specific analytical requirements and a balance between cost and desired data quality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. scispace.com [scispace.com]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Itraconazole-d9
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory management and environmental responsibility. Itraconazole-d9, a deuterated stable isotope-labeled form of the antifungal agent Itraconazole, requires meticulous handling and disposal procedures due to its chemical properties. Adherence to these protocols is essential to prevent environmental contamination and ensure workplace safety.
Itraconazole is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4] Therefore, its disposal must be managed in accordance with federal, state, and local regulations for chemical waste. The U.S. Environmental Protection Agency (EPA) governs the disposal of pharmaceutical and chemical waste, primarily under the Resource Conservation and Recovery Act (RCRA).[5][6][7] It is crucial to manage this substance as a hazardous waste and not dispose of it in household trash or via the sewer system.[6][8]
Key Chemical and Toxicological Data
The following table summarizes key quantitative data for the parent compound, Itraconazole, which informs the necessary safety precautions for its deuterated form.
| Data Point | Species | Value | Reference Documents |
| Acute Oral Toxicity (LD50) | Rat | >320 mg/kg | [3][9] |
| Acute Oral Toxicity (LD50) | Mouse | >320 mg/kg | [9] |
| Acute Oral Toxicity (LD50) | Dog | >200 mg/kg | [9] |
This data pertains to the non-deuterated parent compound, Itraconazole. LD50 refers to the lethal dose at which 50% of the test subjects are killed.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with standard chemical safety guidelines and regulatory requirements.
1. Hazard Assessment and Personal Protective Equipment (PPE)
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for Itraconazole.[1][2][3][4][8][9][10]
-
Wear Appropriate PPE: At a minimum, this includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] Ensure adequate ventilation to avoid dust or vapor inhalation.[2][8]
2. Waste Segregation and Containment
-
Do Not Mix Wastes: this compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Use Designated Containers: Place all solid this compound waste, including contaminated consumables like weigh boats and wipes, into a suitable, sealed, and clearly labeled hazardous waste container.[2][8] For solutions, use a designated, leak-proof liquid waste container.
-
Proper Labeling: The waste container must be labeled in accordance with EPA and institutional guidelines. The label should clearly state "Hazardous Waste" and identify the contents (e.g., "this compound").
3. Spill and Decontamination Procedures
-
Contain Spills: In the event of a spill, prevent further spread. For solid spills, sweep up the material and place it in the hazardous waste container, avoiding dust creation.[2]
-
Decontaminate Surfaces: Clean the affected area. Surfaces and equipment can be decontaminated by scrubbing with alcohol, and the resulting materials should be disposed of as hazardous waste.[1]
4. Storage and Final Disposal
-
Store Securely: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[1][2][4]
-
Arrange for Professional Disposal: The disposal of the waste container must be handled by an approved and licensed hazardous waste disposal contractor.[2][4][10] Never dispose of this compound in the regular trash or by flushing it down the drain.[6][8] The deuterated nature of this compound does not classify it as radioactive waste, as deuterium (B1214612) is a stable, non-radioactive isotope.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. carlroth.com [carlroth.com]
- 9. northamerica.covetrus.com [northamerica.covetrus.com]
- 10. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
